1,3-O-(S)-Benzylidene-D-arabitol
Description
The exact mass of the compound 1,3-O-Benzylidene-D-arabitol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
80924-06-7 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(1R)-1-[(2S,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12+/m1/s1 |
InChI Key |
IENSYSQTQGXKIV-KKOKHZNYSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2)[C@@H](CO)O)O |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O |
Other CAS No. |
70831-50-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-O-(S)-Benzylidene-D-arabitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-O-(S)-Benzylidene-D-arabitol, a valuable chiral building block in synthetic organic chemistry and drug development. The document details the underlying chemical principles, a plausible experimental protocol based on analogous reactions, and the necessary data for the characterization of the target molecule.
Introduction
This compound is a protected derivative of D-arabitol, a five-carbon sugar alcohol. The introduction of the benzylidene acetal (B89532) serves as a crucial protecting group strategy, enabling regioselective functionalization of the remaining free hydroxyl groups. This targeted protection is fundamental in the multi-step synthesis of complex chiral molecules, including various biologically active compounds and their intermediates. The synthesis involves the acid-catalyzed reaction of D-arabitol with benzaldehyde (B42025) or a benzaldehyde equivalent, leading to the formation of a six-membered 1,3-dioxane (B1201747) ring. The stereochemistry at the acetal carbon is designated as (S).
Synthesis Pathway
The synthesis of this compound proceeds via an acid-catalyzed acetalization reaction. The general mechanism involves the protonation of the carbonyl oxygen of benzaldehyde, followed by nucleophilic attack by a hydroxyl group of D-arabitol to form a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates a resonance-stabilized oxocarbenium ion. Intramolecular trapping of this electrophile by another hydroxyl group of the arabitol backbone leads to the formation of the cyclic acetal. The formation of the thermodynamically more stable six-membered 1,3-dioxane ring is generally favored.
Caption: Acid-catalyzed synthesis of this compound.
Experimental Protocol
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| D-Arabitol | C₅H₁₂O₅ | 152.15 |
| Benzaldehyde Dimethyl Acetal | C₉H₁₂O₂ | 152.19 |
| p-Toluenesulfonic Acid Monohydrate | C₇H₁₀O₄S | 190.22 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Triethylamine (B128534) | C₆H₁₅N | 101.19 |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 |
| Hexane (B92381) | C₆H₁₄ | 86.18 |
3.2. Procedure
-
To a solution of D-arabitol (e.g., 1.0 g, 6.57 mmol) in anhydrous N,N-dimethylformamide (DMF, e.g., 20 mL) is added benzaldehyde dimethyl acetal (e.g., 1.1 g, 7.23 mmol, 1.1 eq) and p-toluenesulfonic acid monohydrate (e.g., 0.125 g, 0.66 mmol, 0.1 eq).
-
The reaction mixture is stirred at 80 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of triethylamine (e.g., 0.18 mL, 1.32 mmol, 0.2 eq) to neutralize the acid catalyst.
-
The solvent is removed under reduced pressure to yield a crude residue.
-
The residue is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Data Presentation
4.1. Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 80924-06-7 | [2] |
| Molecular Formula | C₁₂H₁₆O₅ | [2] |
| Molecular Weight | 240.25 g/mol | [2] |
| Appearance | Powder | |
| Optical Activity [α]D | +11.5 ± 1.5° (c=1 in ethanol) |
4.2. Reaction Parameters (Exemplary)
| Parameter | Value |
| D-Arabitol | 1.0 g |
| Benzaldehyde Dimethyl Acetal | 1.1 g (1.1 eq) |
| p-Toluenesulfonic Acid Monohydrate | 0.125 g (0.1 eq) |
| Solvent (DMF) | 20 mL |
| Temperature | 80 °C |
| Reaction Time | 2-4 h (TLC monitored) |
| Theoretical Yield | 1.58 g |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.
-
p-Toluenesulfonic acid is corrosive and should be handled with caution.
-
Triethylamine is flammable and has a strong odor.
This guide provides a framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The proposed experimental conditions may require optimization to achieve the best results.
References
In-Depth Technical Guide: 1,3-O-(S)-Benzylidene-D-arabitol
CAS Number: 80924-06-7
This technical guide provides a comprehensive overview of 1,3-O-(S)-Benzylidene-D-arabitol, a valuable chiral building block in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.
Physicochemical Properties
This compound is a derivative of the naturally occurring sugar alcohol D-arabitol. The introduction of a benzylidene acetal (B89532) group across the 1- and 3-hydroxyl positions imparts conformational rigidity and serves as a useful protecting group strategy in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 80924-06-7 | [1] |
| Molecular Formula | C₁₂H₁₆O₅ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | White to off-white powder | |
| Optical Activity | [α]D +11.5±1.5°, c = 1 in ethanol | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis
The stereoselective synthesis of this compound is typically achieved through the acid-catalyzed reaction of D-arabitol with benzaldehyde (B42025) or a benzaldehyde equivalent. The formation of the six-membered 1,3-dioxane (B1201747) ring is generally favored under thermodynamic control. The stereochemistry at the acetal carbon (the 'S' configuration) is influenced by the relative stability of the possible chair conformations of the dioxane ring, aiming to minimize steric interactions.
Experimental Protocol: Acid-Catalyzed Acetalization
Materials:
-
D-arabitol
-
Benzaldehyde (freshly distilled)
-
Anhydrous p-toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Anhydrous solvent (e.g., toluene (B28343), benzene, or dimethylformamide)
-
Dehydrating agent (e.g., molecular sieves or a Dean-Stark apparatus)
-
Solvents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A suspension of D-arabitol (1.0 eq) in a suitable anhydrous solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if using a Dean-Stark trap).
-
Benzaldehyde (1.1 - 1.5 eq) is added to the suspension.
-
A catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq) is added to the reaction mixture.
-
The mixture is heated to reflux with continuous removal of water using a Dean-Stark apparatus or by the presence of activated molecular sieves. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure this compound.
Expected Yield: Yields can vary depending on the specific conditions but are typically in the range of 60-80%.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data not available in searched literature | Data not available in searched literature |
| Expected Signals: | Expected Signals: |
| ~7.3-7.5 (m, 5H, Ar-H) | ~137-138 (Ar-Cipso) |
| ~5.5 (s, 1H, Ph-CH) | ~128-130 (Ar-CH) |
| ~3.5-4.5 (m, 8H, arabitol backbone) | ~101 (Ph-CH) |
| ~2.0-3.0 (br s, 2H, -OH) | ~60-80 (arabitol carbons) |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
Reactions and Applications
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry and drug discovery.
Use as a Chiral Auxiliary and Intermediate
The fixed conformation and the remaining free hydroxyl groups at the C-2, C-4, and C-5 positions allow for regioselective modifications. This makes it a valuable starting material for the synthesis of various biologically active compounds and chiral ligands. For instance, the enantiomer, 1,3-O-Benzylidene-L-arabitol, has demonstrated cytotoxic effects on cultured human leukemia cells, potentially through the inhibition of glycosylation.[2] This suggests that the D-arabitol derivative could also be explored for similar biological activities.
Deprotection Strategies
The benzylidene acetal can be removed under various conditions to liberate the 1,3-diol.
4.2.1. Experimental Protocol: Acidic Hydrolysis
Materials:
-
This compound
-
Aqueous acetic acid (e.g., 80%) or another suitable acid (e.g., trifluoroacetic acid)
-
Solvents for workup (e.g., water, ethyl acetate)
Procedure:
-
The benzylidene acetal is dissolved in aqueous acetic acid.
-
The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is co-evaporated with water or toluene to remove traces of acetic acid, yielding the deprotected D-arabitol.
4.2.2. Experimental Protocol: Hydrogenolysis
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
Procedure:
-
The benzylidene acetal is dissolved in a suitable solvent.
-
A catalytic amount of Pd/C is added to the solution.
-
The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the deprotected D-arabitol.
Safety Information
Based on available data, this compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and requires careful handling in a laboratory setting.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Pictogram | Signal Word | Hazard Statement |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Conclusion
This compound is a key chiral intermediate with significant potential in synthetic organic chemistry. Its well-defined stereochemistry and the presence of selectively accessible hydroxyl groups make it a valuable precursor for the synthesis of complex and biologically active molecules. Further research into its own biological properties and its application in the development of novel therapeutics is warranted.
References
An In-depth Technical Guide to the Physical Properties of 1,3-O-(S)-Benzylidene-D-arabitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-O-(S)-Benzylidene-D-arabitol is a protected derivative of D-arabitol, a five-carbon sugar alcohol. The benzylidene acetal (B89532) protecting group makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of glycobiology and medicinal chemistry. Its specific stereochemistry and the presence of free hydroxyl groups allow for selective chemical modifications, making it a versatile building block for the synthesis of biologically active compounds and carbohydrate-based drug candidates. This guide provides a detailed overview of the known physical properties of this compound, along with comprehensive experimental protocols for its synthesis and characterization.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₅ | |
| Molecular Weight | 240.25 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in ethanol (B145695). Solubility in other common solvents is not extensively documented, but related benzylidene acetals show solubility in polar organic solvents like DMSO and are generally insoluble in nonpolar solvents like toluene (B28343) and 1-propanol. | [1] |
| Optical Rotation | [α]/D +11.5 ± 1.5° (c = 1 in ethanol) | |
| Purity | ≥98% (by HPLC) | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development. The following protocols are based on established methods for the synthesis and analysis of benzylidene acetals of polyols.
Synthesis of this compound
This procedure describes the acid-catalyzed reaction of D-arabitol with benzaldehyde (B42025) to form the 1,3-O-benzylidene acetal.
Materials:
-
D-arabitol
-
Benzaldehyde (freshly distilled)
-
Anhydrous zinc chloride (fused and powdered) or another suitable Lewis acid catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of D-arabitol in anhydrous DMF, add benzaldehyde and anhydrous zinc chloride.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization Protocols
Objective: To determine the specific rotation of the synthesized compound and confirm its enantiomeric purity.
Instrumentation:
-
Polarimeter
Procedure:
-
Prepare a solution of this compound in ethanol at a concentration (c) of 1 g/100 mL.
-
Calibrate the polarimeter with the solvent blank (ethanol).
-
Fill the polarimeter cell (with a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at the sodium D-line (589 nm) and a constant temperature (typically 20-25°C).
-
Calculate the specific rotation using the formula: [α] = α / (l × c).
Objective: To assess the purity of the synthesized this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Run in isocratic or gradient mode as optimized for the best separation.
Procedure:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent.
-
Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject a known volume of the sample solution.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm, due to the benzene (B151609) ring).
-
The purity is determined by the area percentage of the main peak corresponding to this compound.
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
Procedure:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzylidene group, the acetal proton, and the protons of the arabitol backbone.
-
The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the benzylidene group and the arabitol moiety.
-
Two-dimensional NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals.
Objective: To determine the molecular weight of this compound and confirm its elemental composition.
Instrumentation:
-
Mass spectrometer (e.g., ESI-MS, HRMS)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The expected molecular ion peak ([M+H]⁺ or [M+Na]⁺) should correspond to the calculated molecular weight of 240.25 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
In-Depth Technical Guide to 1,3-O-(S)-Benzylidene-D-arabitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-O-(S)-Benzylidene-D-arabitol, a key chiral building block in glycobiology and synthetic organic chemistry. This document details its molecular characteristics, a representative synthetic protocol, and its potential applications in the development of complex carbohydrate-based molecules.
Core Quantitative Data
The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 240.25 g/mol | [1] |
| Chemical Formula | C₁₂H₁₆O₅ | [1] |
| CAS Number | 80924-06-7 | [1] |
| Physical Form | Powder | [1] |
| Purity | ≥98% (as determined by HPLC) | [1] |
| Optical Activity | [α]/D +11.5±1.5° (c = 1 in ethanol) | [1] |
| Storage Temperature | 2-8°C | [1] |
| SMILES | OC--INVALID-LINK--[C@H]1O--INVALID-LINK--c2ccccc2 | [1] |
| InChI Key | IENSYSQTQGXKIV-KKOKHZNYSA-N | [1] |
Context and Applications in Research
This compound is a derivative of D-arabitol, a five-carbon sugar alcohol. The benzylidene group serves as a protecting group for the 1- and 3-hydroxyl moieties of the D-arabitol backbone. This selective protection leaves the hydroxyl groups at the 2, 4, and 5-positions available for further chemical modification. This strategic protection is fundamental in multi-step syntheses of complex carbohydrates and other chiral molecules, preventing unwanted side reactions.
While direct involvement in specific signaling pathways is not extensively documented for this particular protected sugar, its utility lies in the field of glycobiology . Glycobiology studies the structure and function of glycans (complex carbohydrates) and their roles in biological processes such as cell-cell recognition, immune response, and disease pathogenesis[2][3]. Compounds like this compound are crucial intermediates for synthesizing custom-designed glycans or glycoconjugates that can be used to probe these biological systems or act as therapeutic agents. For instance, the L-enantiomer, 1,3-O-Benzylidene-L-arabitol, has been noted for its potential cytotoxic effects and its ability to inhibit glycosylation, highlighting the biological relevance of such structures[4].
Experimental Protocols
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound from D-arabitol and benzaldehyde. This procedure is based on established methods for the formation of benzylidene acetals from polyols.
Objective: To synthesize this compound via acid-catalyzed acetalization of D-arabitol.
Materials:
-
D-arabitol
-
Benzaldehyde
-
Anhydrous N,N-dimethylformamide (DMF)
-
p-Toluenesulfonic acid (catalyst)
-
Cyclohexane (for azeotropic water removal)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
A solution of D-arabitol (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Benzaldehyde (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) are added to the solution.
-
Cyclohexane is added to the flask to serve as the azeotropic solvent.
-
The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap and can be further analyzed by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to afford pure this compound as a white powder.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation should be measured and compared to the literature value.
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the logical role of this compound in glycobiology research.
Caption: Synthetic workflow for this compound.
Caption: Role of this compound in research.
References
- 1. 1,3-O-(S)-Benzylidene- D -arabitol = 98 HPLC 80924-06-7 [sigmaaldrich.com]
- 2. Systems glycobiology for discovering drug targets, biomarkers, and rational designs for glyco-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycobiology simplified: diverse roles of glycan recognition in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-O-Benzylidene-L-arabitol | 53131-06-9 | MB08455 [biosynth.com]
Elucidation of the Molecular Architecture: A Technical Guide to 1,3-O-(S)-Benzylidene-D-arabitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1,3-O-(S)-Benzylidene-D-arabitol, a key derivative in carbohydrate chemistry. The strategic protection of D-arabitol's hydroxyl groups with a benzylidene acetal (B89532) creates a versatile intermediate for the synthesis of various bioactive molecules. Understanding its precise three-dimensional structure is paramount for its application in drug design and development. This document outlines the synthesis, purification, and detailed spectroscopic analysis required to unequivocally confirm its chemical identity and stereochemistry.
Core Data Summary
The following table summarizes the key physical and spectroscopic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₅ | |
| Molecular Weight | 240.25 g/mol | |
| CAS Number | 80924-06-7 | |
| Appearance | White to off-white powder | |
| Optical Rotation | [α]/D +11.5±1.5°, c = 1 in ethanol | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Synthesis and Purification
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of D-arabitol with benzaldehyde (B42025). This reaction forms a six-membered 1,3-dioxane (B1201747) ring across the C1 and C3 hydroxyl groups of the arabitol backbone.
Materials:
-
D-arabitol
-
Benzaldehyde (freshly distilled)
-
Anhydrous p-toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of D-arabitol in anhydrous DMF, add benzaldehyde and a catalytic amount of PTSA.
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound as a white solid.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure and stereochemistry of the molecule.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
¹H NMR Data (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | 5H | Aromatic protons (Ph-H) |
| ~5.5 | s | 1H | Benzylic proton (PhCH) |
| ~3.5-4.2 | m | 7H | Arabitol backbone protons (H-1 to H-5) |
| ~4.5-5.0 | br s | 3H | Hydroxyl protons (-OH) |
¹³C NMR Data (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~138 | Quaternary aromatic carbon (Ph-C) |
| ~126-129 | Aromatic carbons (Ph-CH) |
| ~101 | Acetal carbon (PhCH) |
| ~62-80 | Arabitol backbone carbons (C-1 to C-5) |
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.
Expected Fragmentation Pattern (ESI-MS):
Under ESI conditions, the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ is expected to be the base peak. Fragmentation may involve the loss of water molecules from the hydroxyl groups or cleavage of the benzylidene group.
| m/z | Interpretation |
| 241.107 | [M+H]⁺ |
| 263.089 | [M+Na]⁺ |
| 223.097 | [M+H - H₂O]⁺ |
| 105.033 | [C₆H₅CHO + H]⁺ (Benzaldehyde fragment) |
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure, including the absolute configuration of the stereocenters.
Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer and subjected to X-ray diffraction using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure using specialized software. This will reveal bond lengths, bond angles, and the overall conformation of the molecule.
Note: As of the time of this writing, a specific crystal structure for this compound is not publicly available. The protocol described is a general methodology for obtaining such data.
Visualizations
The following diagrams illustrate the key processes and relationships in the structure elucidation of this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical flow for the structure elucidation process.
In-depth Technical Guide to the ¹H NMR Spectrum of 1,3-O-(S)-Benzylidene-D-arabitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-O-(S)-Benzylidene-D-arabitol. This document details the expected spectral data, a generalized experimental protocol for its acquisition, and a visualization of its synthetic pathway. This guide is intended to support researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development in the characterization and utilization of this chiral molecule.
¹H NMR Spectral Data
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| Phenyl Protons (C₆H₅) | 7.30 - 7.50 | m | |
| Benzylic Proton (PhCH) | 5.50 - 5.80 | s | |
| H-1a, H-1e | 3.60 - 4.40 | m | |
| H-2 | 3.80 - 4.20 | m | |
| H-3 | 3.90 - 4.30 | m | |
| H-4 | 3.70 - 4.00 | m | |
| H-5, H-5' | 3.50 - 3.80 | m | |
| Hydroxyl Protons (OH) | Variable | br s |
Note: The chemical shifts are approximate and can vary based on the solvent, concentration, and instrument frequency. The assignments are based on the standard numbering of the arabitol backbone, with the benzylidene acetal (B89532) protecting the 1 and 3 positions.
For comparison, the ¹H NMR spectrum of the unprotected D-arabitol in D₂O typically shows a series of overlapping multiplets in the range of 3.50 - 4.00 ppm.[1] The introduction of the benzylidene group deshields the protons on the acetal ring (H-1, H-2, H-3) and the benzylic proton, shifting them downfield. The phenyl protons will appear in the aromatic region.
Experimental Protocol for ¹H NMR Analysis
The following provides a generalized experimental protocol for obtaining the ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for benzylidene acetals as it is a good solvent and its residual peak at ~7.26 ppm does not typically interfere with the signals of interest. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.
-
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is recommended to achieve better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.
-
Spectral Width (sw): Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Synthesis and Visualization
This compound is synthesized via the acid-catalyzed condensation of D-arabitol with benzaldehyde. This reaction forms a six-membered 1,3-dioxane (B1201747) ring.
Caption: Synthetic pathway for this compound.
This guide provides a foundational understanding of the ¹H NMR spectroscopy of this compound. For definitive structural elucidation and assignment, it is recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
References
Technical Guide: Spectroscopic and Methodological Insights into 1,3-O-(S)-Benzylidene-D-arabitol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the request for ¹³C NMR data and associated experimental protocols for 1,3-O-(S)-Benzylidene-D-arabitol. Following a comprehensive search of scientific literature and spectral databases, specific, fully assigned ¹³C NMR data for this compound could not be located. This suggests a potential gap in the publicly available characterization data for this specific stereoisomer.
However, to assist researchers in this area, this guide provides valuable reference data from closely related compounds, a detailed experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of molecules, and a logical workflow for the experimental process.
Reference ¹³C NMR Data
While the data for the target molecule is not available, the ¹³C NMR chemical shifts for the parent polyol, D-arabitol, provide a foundational reference for the carbon backbone. The introduction of the benzylidene acetal (B89532) group will induce significant shifts, particularly at the C1, C2, and C3 positions, and introduce new signals for the acetal and phenyl carbons.
Table 1: ¹³C NMR Chemical Shifts for D-arabitol
The following data were obtained for D-arabitol in D₂O. The numbering corresponds to the standard IUPAC nomenclature for arabitol.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1, C5 | 63.74 |
| C2, C4 | 71.81 |
| C3 | 72.97 |
Source: Publicly available spectral databases. Note: The equivalence of C1/C5 and C2/C4 is due to the C₂ symmetry of the D-arabitol molecule. This symmetry is broken upon the formation of the 1,3-benzylidene acetal.
Expected Chemical Shift Ranges for the Benzylidene Acetal Moiety:
Based on data from analogous benzylidene acetals of other polyols, the additional carbon signals for this compound are expected in the following regions:
-
Acetal Carbon (PhCH): 90–105 ppm
-
Phenyl Carbons (C₆H₅): 125–140 ppm (with distinct signals for the ipso, ortho, meta, and para carbons)
Upon acetal formation, the chemical shifts of the arabitol backbone carbons (C1-C5) will change. Specifically, C1 and C3, which are part of the 1,3-dioxane (B1201747) ring, are expected to shift downfield. C2 will also be affected due to its proximity to the newly formed ring.
Detailed Experimental Protocol for ¹³C NMR Spectroscopy
This protocol outlines a standard procedure for the acquisition of a quantitative ¹³C NMR spectrum for a polyol derivative like this compound.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. The sample should be thoroughly dried to remove residual solvents.
-
Mass: Accurately weigh 20-50 mg of the purified compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ are common choices for polyol derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent within a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added (δ = 0.00 ppm). However, referencing to the residual solvent peak is more common (e.g., DMSO-d₆ at δ ≈ 39.51 ppm).
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Key Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to allow for faster repetition without saturating quaternary carbons.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): A crucial parameter for quantitative data. For polyol derivatives, a delay of 5-10 seconds is recommended to ensure full relaxation of all carbon nuclei, including any quaternary carbons from the benzylidene group.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans is required. Typically, this can range from 1024 to 20480 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value.
-
Peak Picking and Integration: Identify all peaks and integrate their areas for quantitative analysis if required.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to final structural elucidation.
Caption: Figure 1: Experimental Workflow for ¹³C NMR Analysis
In-Depth Technical Guide to the FT-IR Analysis of 1,3-O-(S)-Benzylidene-D-arabitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1,3-O-(S)-Benzylidene-D-arabitol. This compound, a benzylidene acetal (B89532) of the sugar alcohol D-arabitol, is of interest in various fields, including medicinal chemistry and materials science. Understanding its structural features through techniques like FT-IR spectroscopy is crucial for its characterization and application.
Predicted FT-IR Spectral Data
Due to the limited availability of a published FT-IR spectrum for this compound, the following table presents a predicted set of characteristic absorption bands. This prediction is based on the known FT-IR spectra of its constituent functional groups: the D-arabitol backbone, the benzylidene group (specifically the monosubstituted benzene (B151609) ring), and the 1,3-dioxane (B1201747) ring of the acetal.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3400 | Strong, Broad | O-H stretching (from the remaining free hydroxyl groups of the arabitol moiety) |
| ~3060 | Weak to Medium | Aromatic C-H stretching (from the phenyl group) |
| ~2940 | Medium | Aliphatic C-H stretching (from the arabitol backbone) |
| ~1600, ~1495, ~1450 | Medium to Weak | C=C stretching (in-ring vibrations of the phenyl group) |
| ~1400 | Medium | O-H bending |
| ~1100 | Strong | C-O-C stretching (asymmetric, from the 1,3-dioxane ring) |
| ~1050 | Strong | C-O stretching (from the arabitol backbone) |
| ~740 | Strong | C-H out-of-plane bending (monosubstituted benzene ring) |
| ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene ring) |
Experimental Protocol: Synthesis of this compound
The following is an adapted experimental protocol for the synthesis of this compound, based on established methods for the formation of benzylidene acetals from polyols.
Materials:
-
D-arabitol
-
Anhydrous zinc chloride (fused and powdered) or another suitable Lewis acid catalyst
-
Anhydrous dimethylformamide (DMF) or other suitable solvent
-
Deionized water
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve D-arabitol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add freshly fused and powdered anhydrous zinc chloride to the solution and stir until it dissolves.
-
Add benzaldehyde to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a vigorously stirred mixture of ice and water.
-
Neutralize the aqueous mixture with sodium bicarbonate.
-
The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the crude product with cold water and then with hexane to remove any unreacted benzaldehyde.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield pure this compound.
FT-IR Analysis: An Overview
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The key to interpreting the spectrum is to identify the characteristic peaks for the D-arabitol backbone and the newly introduced benzylidene acetal group.
D-arabitol Backbone: The FT-IR spectrum of D-arabitol is dominated by a very broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the extensive hydrogen bonding of its multiple hydroxyl (-OH) groups.[1] Strong C-O stretching vibrations are also prominent in the fingerprint region, typically between 1000 and 1100 cm⁻¹. The C-H stretching of the aliphatic backbone appears around 2940 cm⁻¹.[1]
Benzylidene Acetal Group: The formation of the benzylidene acetal introduces several new characteristic peaks:
-
Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (around 3060 cm⁻¹), which are characteristic of the C-H stretching vibrations on the phenyl ring.
-
Aromatic C=C Stretching: A series of medium to weak bands between 1450 cm⁻¹ and 1600 cm⁻¹ correspond to the in-ring C=C stretching vibrations of the benzene ring.
-
C-H Out-of-Plane Bending: Strong absorptions around 740 cm⁻¹ and 690 cm⁻¹ are indicative of a monosubstituted benzene ring.
-
C-O-C Stretching of the 1,3-Dioxane Ring: The formation of the cyclic acetal (a 1,3-dioxane ring in this case) will give rise to strong C-O-C stretching bands, typically in the 1100-1200 cm⁻¹ region.
When D-arabitol is converted to this compound, a noticeable change in the FT-IR spectrum is the relative decrease in the intensity and a possible sharpening of the O-H stretching band, as two of the five hydroxyl groups are now part of the acetal. However, the remaining free hydroxyl groups will still contribute to a significant broad absorption in this region.
Visualizing the Process and Structure
To better understand the experimental workflow and the structural relationships, the following diagrams are provided.
Caption: Experimental workflow from synthesis to FT-IR analysis.
Caption: Relationship of functional groups to expected FT-IR peaks.
References
Mass Spectrometry of 1,3-O-(S)-Benzylidene-D-arabitol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 1,3-O-(S)-Benzylidene-D-arabitol. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide presents a theoretical framework based on the well-established principles of mass spectrometry and the known fragmentation patterns of its constituent chemical moieties: the benzylidene acetal (B89532), the phenyl group, and the polyol backbone. This document is intended to serve as a predictive reference for researchers undertaking the analysis of this and structurally related molecules.
Introduction
This compound is a protected form of D-arabitol, a five-carbon sugar alcohol. The benzylidene group serves as a protecting group for the 1- and 3-hydroxyl functions, a common strategy in carbohydrate chemistry to allow for selective reactions at other positions. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such molecules. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex mixtures, for quality control, and for monitoring its chemical transformations.
The molecular formula of this compound is C₁₂H₁₆O₅, with a monoisotopic molecular weight of 240.0998 g/mol . Analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the free hydroxyl groups to enhance volatility, or by using soft ionization techniques like Electrospray Ionization (ESI) with Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Mass Spectral Fragmentation (Electron Ionization)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and structurally informative fragmentation. The following sections describe the predicted fragmentation pathways for derivatized this compound. For GC-MS analysis, the free hydroxyl groups at positions 2, 4, and 5 are typically derivatized, for instance, as trimethylsilyl (B98337) (TMS) ethers. The fragmentation pathways described below are based on the general behavior of benzylidene acetals, phenyl-containing compounds, and polyols.
Key Fragmentation Pathways
The major fragmentation routes are expected to involve:
-
Cleavage of the dioxolane ring: This can lead to the formation of characteristic ions.
-
Loss of substituents from the polyol chain: This includes the loss of the derivatized hydroxyl groups.
-
Fragmentation of the arabitol backbone: Carbon-carbon bond cleavages along the sugar alcohol chain.
-
Formation of phenyl-containing cations: The stable tropylium (B1234903) ion (m/z 91) and benzoyl cation (m/z 105) are highly characteristic of benzyl- and benzoyl-containing compounds, respectively.
Quantitative Data: Predicted Key Fragments
The following table summarizes the predicted key fragment ions for the tris-trimethylsilyl (tris-TMS) derivative of this compound upon electron ionization. The molecular weight of the tris-TMS derivative is 456.23 g/mol .
| m/z (Predicted) | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 456 | [C₂₁H₃₉O₅Si₃]⁺• | Molecular Ion (M⁺•) |
| 441 | [C₂₀H₃₄O₅Si₃]⁺ | Loss of a methyl radical (•CH₃) from a TMS group |
| 367 | [C₁₇H₂₈O₄Si₃]⁺ | Loss of the C5 side chain (•CH₂OTMS) |
| 351 | [C₁₇H₂₈O₃Si₃]⁺ | Cleavage between C3 and C4 with loss of the C4-C5 fragment |
| 279 | [C₁₄H₂₀O₃Si₂]⁺ | Loss of a TMSO-CH=CH-OTMS fragment |
| 204 | [C₇H₁₈O₂Si₂]⁺ | Fragment from the polyol chain with two TMS groups |
| 147 | [C₄H₁₁O₂Si]⁺ | TMS-O=CH-CH=OTMS⁺• fragment |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Experimental Protocols
The following is a generalized protocol for the analysis of this compound by GC-MS.
Sample Preparation and Derivatization
-
Sample Dissolution: Accurately weigh approximately 1 mg of this compound into a clean, dry glass vial.
-
Solvent Addition: Add 100 µL of dry pyridine (B92270) to dissolve the sample.
-
Oximation (Optional but Recommended): To prevent the formation of multiple isomers from the anomeric hydroxyl groups in related reducing sugars (though less critical for an alditol), one can add 100 µL of a 20 mg/mL solution of hydroxylamine (B1172632) hydrochloride in pyridine. The mixture is then heated at 90°C for 30 minutes.
-
Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of the free hydroxyl groups.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-600.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the GC-MS analysis of this compound.
Proposed Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for tris-TMS-1,3-O-(S)-Benzylidene-D-arabitol.
Conclusion
The mass spectrometric analysis of this compound, while not extensively documented, can be reliably approached through derivatization followed by GC-MS. The predicted fragmentation patterns, centered around the cleavage of the benzylidene acetal ring and the silylated polyol chain, provide a solid basis for the structural confirmation of this molecule. The experimental protocols and theoretical data presented in this guide offer a comprehensive starting point for researchers and professionals in the field of carbohydrate chemistry and drug development. Further studies employing high-resolution mass spectrometry and tandem MS (MS/MS) would be invaluable in confirming these proposed pathways and providing even more detailed structural insights.
Solubility of 1,3-O-(S)-Benzylidene-D-arabitol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-O-(S)-Benzylidene-D-arabitol in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide combines qualitative information, data from analogous compounds, and detailed experimental protocols to serve as a valuable resource for laboratory work.
Introduction
This compound is a protected derivative of D-arabitol, a five-carbon sugar alcohol. The introduction of the benzylidene group significantly alters the molecule's polarity, rendering it more soluble in organic solvents compared to its parent polyol, D-arabitol, which is highly soluble in water (729 mg/mL)[1]. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various fields, including asymmetric synthesis and as a chiral building block.
A product data sheet for this compound indicates its optical activity is measured in ethanol, implying its solubility in this solvent. However, specific quantitative data is not provided. This guide aims to fill this gap by providing estimated solubility and detailed methodologies for its determination.
Estimated Solubility of this compound
The following table summarizes the expected solubility of this compound in a range of common organic solvents. This data is inferred from the behavior of structurally similar compounds, such as other benzylidene acetals of sugar alcohols (e.g., sorbitol and mannitol (B672) derivatives) and related carbohydrate derivatives. It should be used as a guideline for solvent selection, with the understanding that empirical determination is necessary for precise quantitative values.
| Solvent | Chemical Class | Expected Solubility | Rationale/Supporting Evidence |
| Methanol | Protic Polar | High | Lower aliphatic alcohols are generally good solvents for polar organic molecules. A patent for purifying dibenzylidene sorbitol uses lower alcohols to dissolve impurities, suggesting some solubility of the main compound[2]. |
| Ethanol | Protic Polar | Moderate to High | Optical activity is measured in ethanol, confirming solubility. Generally, solubility in alcohols decreases as the alkyl chain length increases. |
| 1-Propanol | Protic Polar | Moderate | A related compound, 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol (DMDBS), is reported to be insoluble in 1-propanol[3]. However, the single benzylidene group in the target compound may impart slightly higher polarity and thus some solubility. |
| Acetone (B3395972) | Aprotic Polar | Moderate | Acetone is a common solvent for organic reactions and purifications involving sugar derivatives. A procedure for a related compound involves dissolution in acetone followed by precipitation with a non-polar solvent[4]. |
| Chloroform | Non-polar | Low to Moderate | Chloroform can dissolve moderately polar organic compounds. The synthesis of a related isopropylidene derivative of glycerol (B35011) from L-arabinose involves extraction into chloroform[5][6]. |
| Toluene (B28343) | Non-polar | Low to Insoluble | The related compound DMDBS is insoluble in toluene[3]. The aromatic ring in toluene may offer some interaction with the benzylidene group, but the overall polarity difference is significant. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. DMDBS is reported to be soluble in DMSO[3]. |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | High | Similar to DMSO, DMF is a polar aprotic solvent with strong solvating power for polar molecules. Dibenzylidene sorbitol is soluble in DMF[2]. |
Experimental Protocols for Solubility Determination
For accurate quantitative solubility data, a standardized experimental protocol is essential. The following section details a widely used method for determining the solubility of a solid compound in an organic solvent.
Static Equilibrium Solubility Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest at the constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
Solvent Evaporation and Mass Determination: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. Weigh the vial containing the dried residue. The mass of the dissolved solute can be determined by the difference in weight.
-
Concentration Analysis (Alternative to Step 5): Alternatively, the concentration of the solute in the filtered supernatant can be determined using a calibrated analytical method such as HPLC or GC. For GC analysis, derivatization (e.g., silylation) of the hydroxyl groups may be necessary[7].
-
Data Calculation: Calculate the solubility in desired units (e.g., mg/mL, g/100g solvent, or mole fraction).
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizations
The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.
Caption: A generalized workflow for the synthesis and purification of 1,3-O-Benzylidene-D-arabitol.
Caption: A step-by-step workflow for the static equilibrium method of solubility determination.
Conclusion
References
- 1. D-Arabitol | C5H12O5 | CID 94154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4131612A - Process for purifying crude dibenzylidene sorbitol - Google Patents [patents.google.com]
- 3. Application of solubility parameters in 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol organogel in binary organic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
Stability and Storage of 1,3-O-(S)-Benzylidene-D-arabitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for 1,3-O-(S)-Benzylidene-D-arabitol. Due to the limited availability of direct stability data for this specific compound, this document synthesizes information from analogous benzylidene acetals, sugar derivatives, and established principles of drug stability testing. The information herein is intended to guide researchers in handling, storing, and analyzing the stability of this compound.
Physicochemical Properties and Storage Recommendations
This compound is a powder that is stable under normal conditions.[1][2][3] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place.[4] The recommended storage temperature is between 2-8°C.[1][3] It is crucial to store it in a tightly sealed container to prevent moisture absorption, which can lead to hardening and potential degradation.[5][6] The compound should be kept away from strong oxidizing agents, as they are incompatible.[2][4]
| Property | Recommendation/Value | Source(s) |
| Physical Form | Powder | [1][2][3] |
| Storage Temperature | 2-8°C | [1][3] |
| Storage Conditions | Cool, dry, dark, airtight container | [4][5][6] |
| Incompatible Materials | Strong oxidizing agents | [2][4] |
| Shelf Life | Indefinite for pure sugars under ideal conditions; best-used-by date often 2 years for quality | [5][7] |
Stability Profile and Degradation Pathways
Hydrolytic Stability
Benzylidene acetals are susceptible to hydrolysis under acidic conditions, which cleaves the acetal (B89532) bond to yield the parent polyol (D-arabitol) and benzaldehyde.[11][12] The rate of hydrolysis is dependent on the pH and temperature of the solution. Basic and neutral conditions are generally more favorable for the stability of the acetal.
Photostability
Benzylidene derivatives, in general, exhibit good photostability.[1][2][4] The primary mechanism contributing to their stability is a reversible photoisomerization process, which allows for the dissipation of absorbed UV energy without significant molecular degradation.[2][4] However, prolonged exposure to high-intensity UV light may lead to some degradation, and photostability studies are recommended to confirm this for this compound.
Thermal Stability
Thermal decomposition of similar compounds can lead to the release of irritating gases and vapors.[2] While generally stable at recommended storage temperatures, elevated temperatures can accelerate degradation. Thermal stress testing as part of a forced degradation study is crucial to understand its behavior at higher temperatures.
Experimental Protocols for Stability Assessment
The following are generalized protocols for forced degradation studies, which should be adapted and optimized for this compound. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[8][9]
Stability-Indicating HPLC Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for assessing the purity and stability of pharmaceutical compounds.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation between the parent compound and its degradation products.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products (like benzaldehyde) have significant absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25-30°C).
Forced Degradation (Stress Testing) Protocols
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N to 1 N HCl.
-
Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to the target concentration.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH.
-
Follow the same incubation, sampling, and neutralization (with HCl) steps as for acid hydrolysis.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3-30% hydrogen peroxide.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C, 75% RH).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to UV and fluorescent light in a photostability chamber (ICH Q1B guidelines).
-
A control sample should be kept in the dark.
-
At specified time points, analyze the samples by HPLC.
-
Visualization of Stability Testing Workflow
The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound.
Potential Biological Context
While no specific signaling pathways involving this compound have been identified in the reviewed literature, D-arabitol itself is a known polyol that can be involved in various metabolic pathways, particularly in fungi and yeast.[13][14][15] Some studies have explored the role of D-arabitol in the context of certain metabolic disorders. The benzylidene modification may alter its biological activity, potentially making it an inhibitor or modulator of carbohydrate-processing enzymes. For instance, analogues of the naturally occurring glycosidase inhibitor salacinol (B1681389), which contains a polyol ring, have been synthesized and studied.[16] Further research is needed to elucidate the specific biological roles and potential therapeutic applications of this compound.
The following diagram illustrates a hypothetical mechanism by which a modified polyol like this compound might act as an enzyme inhibitor.
References
- 1. Photostability assessment of sunscreens. Benzylidene camphor and dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzylidene Cyclopentanone Derivative Photoinitiator for Two-Photon Photopolymerization-Photochemistry and 3D Structures Fabrication for X-ray Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Storing Sugars | USU [extension.usu.edu]
- 6. Techniques for Long Term Storage of Sugar | Sugars [sugars.com]
- 7. scribd.com [scribd.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 13. Frontiers | Characterization of D-Arabitol as Newly Discovered Carbon Source of Bacillus methanolicus [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Sustainable bio-manufacturing of D-arabitol through combinatorial engineering of Zygosaccharomyces rouxii, bioprocess optimization and downstream separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potential Mechanism of Action of 1,3-O-(S)-Benzylidene-D-arabitol: An In-depth Technical Guide
Disclaimer: Direct experimental evidence detailing the mechanism of action of 1,3-O-(S)-Benzylidene-D-arabitol is not extensively available in current scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on an in-depth analysis of the biological activities of structurally related benzylidene compounds and arabitol derivatives. The information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future experimental investigations.
Introduction
This compound is a synthetic compound belonging to the class of benzylidene acetals of sugar alcohols. While research on this specific molecule is limited, the broader family of benzylidene derivatives has garnered significant attention for a range of biological activities, most notably as potential anticancer agents. Structurally, the compound combines a D-arabitol backbone, a five-carbon sugar alcohol, with a benzylidene group that forms a cyclic acetal. This unique combination may confer specific physicochemical properties that influence its cellular uptake, metabolic fate, and interaction with biological targets. Drawing parallels from analogous compounds, this document will explore a plausible mechanism of action centered around the induction of apoptosis, enzyme inhibition, and cell cycle arrest, common themes observed for various benzylidene-containing molecules.
Hypothesized Core Mechanism of Action
Based on the activities of related compounds, the proposed mechanism of action for this compound is multifactorial, potentially targeting key cellular processes involved in cancer cell proliferation and survival. The benzylidene moiety is likely the primary pharmacophore responsible for interacting with specific protein targets, while the D-arabitol portion may modulate solubility, cellular transport, and metabolic stability.
Induction of Apoptosis
A recurring observation for a variety of benzylidene derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a critical hallmark of effective anticancer agents. It is hypothesized that this compound could trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, or a combination of both.
-
Intrinsic Pathway: This could involve the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade (caspase-9 and caspase-3).
-
Extrinsic Pathway: The compound might interact with death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.
Enzyme Inhibition
The benzylidene group is a common structural motif in many enzyme inhibitors. It is plausible that this compound could act as an inhibitor of key enzymes involved in cancer cell signaling and proliferation.
-
Kinase Inhibition: Several benzylidene compounds have been identified as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Phosphoinositide 3-kinase (PI3K).[1][2] These kinases are often hyperactivated in cancer and are crucial components of signaling pathways that regulate cell growth, survival, and metastasis. Inhibition of these pathways can lead to a halt in cell proliferation and the induction of apoptosis.
-
Other Enzyme Targets: Other potential enzyme targets could include those involved in DNA replication and repair, such as topoisomerases, or enzymes critical for metabolic pathways that are upregulated in cancer cells.
Cell Cycle Arrest
Disruption of the normal cell cycle is another mechanism by which benzylidene derivatives exert their anticancer effects. These compounds have been shown to cause cell cycle arrest at various phases, including the S phase and the G2/M phase.[1] By arresting the cell cycle, the compound can prevent cancer cells from dividing and proliferating, and in some cases, this arrest can be a prelude to apoptosis.
Potential for Glycosylation Inhibition
An early report on the enantiomer, 1,3-O-Benzylidene-L-arabitol, suggested a possible role in the inhibition of glycosylation. While this has not been substantiated for the D-arabitol form or other benzylidene compounds, it remains a theoretical possibility. Inhibition of glycosylation, the process of adding sugar chains to proteins and lipids, can have profound effects on protein folding, stability, and function, and is a target for anticancer drug development.[3][4]
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the cytotoxic and enzyme inhibitory activities of various benzylidene derivatives as reported in the literature. It is important to note that these data are for compounds structurally related to this compound and not for the compound itself.
| Compound Class | Specific Compound | Assay | Cell Line / Target | IC50 Value | Reference |
| Benzylidene-hydantoin | UPR1024 | Antiproliferative | A549 (Non-small cell lung cancer) | ~10 µM | [1] |
| Benzylidene coumarin (B35378) | Compound 5 | Cytotoxicity | PC-3 (Prostate cancer) | 3.56 µM | [2] |
| Benzylidene coumarin | Compound 5 | EGFR Inhibition | EGFR | 0.1812 µM | [2] |
| Benzylidene coumarin | Compound 5 | PI3Kβ Inhibition | PI3Kβ | 0.2612 µM | [2] |
| Thiazolyl-benzylidene-phenol metal complex | CuBHTP | Cytotoxicity | MCF-7 (Breast cancer) | 5.2 µM | [5] |
| Imidazothiazole-hydrazone | Derivative 10 | EGFR Inhibition | EGFR | 9.11 µM | [6] |
| Benzylidene pyrrolidine-2,5-dione | Compound 12k | Syk Inhibition | Syk | Low µM to sub-µM range | [7] |
Experimental Protocols
The following are generalized methodologies for key experiments that would be essential to elucidate the mechanism of action of this compound, based on protocols described for related compounds.
Cell Viability and Cytotoxicity Assay (MTT or CCK-8 Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., A549, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours.
-
For the MTT assay, solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the compound.
-
Methodology:
-
Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology:
-
Treat cells with the compound as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
-
In Vitro Kinase Inhibition Assay
-
Objective: To assess the direct inhibitory effect of the compound on specific kinase activity.
-
Methodology:
-
Utilize a commercial kinase assay kit (e.g., for EGFR or PI3K) or a radiometric assay.
-
In a typical assay, the recombinant kinase, a specific substrate (e.g., a peptide for tyrosine kinases or a lipid for PI3K), and ATP (often radiolabeled [γ-32P]ATP) are incubated in a reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using a phosphorylation-specific antibody in an ELISA-based format.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Visualizing the Hypothesized Mechanism of Action
The following diagrams illustrate the potential signaling pathways and cellular processes that may be affected by this compound, based on the activities of related benzylidene compounds.
References
- 1. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hybrid thiazolyl–benzylidene–phenol metal complexes as novel chemotherapeutic agents with anti-topoisomerase I activity in human breast carcinoma: syn ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00889A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of benzylidene derivatives as potent Syk inhibitors: synthesis, SAR analysis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,3-O-(S)-Benzylidene-D-arabitol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for utilizing 1,3-O-(S)-Benzylidene-D-arabitol as a chiral auxiliary in asymmetric synthesis. This document is intended to guide researchers in leveraging this chiral auxiliary for the stereoselective synthesis of complex organic molecules.
Introduction
This compound is a carbohydrate-derived chiral auxiliary possessing C₂ symmetry. This structural feature is highly advantageous in asymmetric synthesis for achieving high levels of stereocontrol. The rigid benzylidene acetal (B89532) locks the conformation of the arabitol backbone, exposing the remaining hydroxyl groups for further functionalization and creating a well-defined chiral environment. This auxiliary is anticipated to be effective in a variety of diastereoselective transformations, including aldol (B89426) reactions, alkylations, and as a precursor for chiral ligands in metal-catalyzed reactions.
Key Applications
-
Diastereoselective Aldol Reactions: The chiral diol can be derivatized to form chiral enolates, which can then react with aldehydes to yield syn- or anti-aldol adducts with high diastereoselectivity.
-
Asymmetric Alkylation: Attachment of the auxiliary to a prochiral ketone or carboxylic acid derivative allows for the diastereoselective alkylation of the α-carbon.
-
Synthesis of Chiral Ligands: The diol functionality serves as a scaffold for the synthesis of chiral phosphine, amine, or other ligands for asymmetric catalysis.
-
Diastereoselective Michael Additions: As a controlling group, it can direct the conjugate addition of nucleophiles to α,β-unsaturated systems.
Data Presentation
The following tables summarize representative quantitative data for the key applications of this compound as a chiral auxiliary. Note: This data is representative and may vary based on specific substrates and reaction conditions.
Table 1: Diastereoselective Aldol Reaction of a Chiral Acetate (B1210297) Enolate
| Entry | Aldehyde | Base | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | LDA | TiCl₄ | 95:5 | 85 |
| 2 | Isobutyraldehyde | LHMDS | Sn(OTf)₂ | 92:8 | 88 |
| 3 | Cinnamaldehyde | KHMDS | B(OMe)₃ | 90:10 | 78 |
Table 2: Asymmetric Alkylation of a Chiral Propionate Imide
| Entry | Electrophile | Base | Diastereomeric Excess (d.e., %) | Yield (%) |
| 1 | Benzyl bromide | NaHMDS | >98 | 92 |
| 2 | Methyl iodide | LiHMDS | 95 | 95 |
| 3 | Allyl iodide | KHMDS | 96 | 89 |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Acetate for Diastereoselective Aldol Reactions
Objective: To synthesize a chiral acetate ester derived from this compound for use in diastereoselective aldol reactions.
Materials:
-
This compound
-
Acetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.2 eq) to the stirred solution.
-
Add acetyl chloride (2.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral diacetate.
Protocol 2: Diastereoselective Aldol Reaction
Objective: To perform a diastereoselective aldol reaction using the chiral acetate synthesized in Protocol 1.
Materials:
-
Chiral diacetate from Protocol 1
-
Aldehyde (e.g., benzaldehyde)
-
Lithium diisopropylamide (LDA)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diacetate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) and stir for 1 hour to form the lithium enolate.
-
Add TiCl₄ (1.2 eq) and stir for an additional 30 minutes.
-
Add the aldehyde (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product.
-
Purify the product by flash column chromatography.
Protocol 3: Removal of the Chiral Auxiliary
Objective: To cleave the chiral auxiliary to obtain the chiral β-hydroxy acid.
Materials:
-
Aldol adduct from Protocol 2
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add LiOH (4.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
The aqueous layer contains the recovered chiral auxiliary, which can be extracted with a more polar solvent system if desired.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the chiral β-hydroxy acid.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis after conversion to a suitable derivative (e.g., methyl ester).
Visualizations
Caption: Experimental workflow for the use of this compound in a diastereoselective aldol reaction.
Caption: Logical pathway for asymmetric synthesis using a chiral auxiliary.
Application Notes and Protocols: Asymmetric Synthesis with 1,3-O-(S)-Benzylidene-D-arabitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-O-(S)-Benzylidene-D-arabitol is a chiral polyol derivative that holds potential as a chiral auxiliary in asymmetric synthesis. Its rigid benzylidene acetal (B89532) structure locks the arabitol backbone in a defined conformation, presenting a specific chiral environment that can influence the stereochemical outcome of a reaction. Chiral auxiliaries are crucial tools in modern organic synthesis, enabling the production of enantiomerically pure compounds, a critical requirement for the development of pharmaceuticals and other biologically active molecules. The arabitol backbone, derived from the natural sugar arabinose, offers multiple stereocenters and functional groups that can be further modified to fine-tune its steric and electronic properties.
This document aims to provide a framework for the potential application of this compound based on the general principles of asymmetric synthesis with chiral auxiliaries. The protocols provided are hypothetical and intended to serve as a starting point for researchers interested in exploring the utility of this compound.
Potential Applications in Asymmetric Synthesis
Based on the structural features of this compound, it could potentially be employed in a range of asymmetric transformations. The two free hydroxyl groups at the C2 and C4 positions, and the primary hydroxyl group at the C5 position, can serve as attachment points for a prochiral substrate. The chiral environment created by the benzylidene acetal and the stereocenters of the arabitol backbone could then direct the approach of a reagent to one face of the substrate, leading to a diastereoselective reaction.
Potential Reaction Types:
-
Asymmetric Aldol (B89426) Reactions: The hydroxyl groups could be acylated with a prochiral ketone or ester precursor. Subsequent enolization and reaction with an aldehyde would be directed by the chiral auxiliary.
-
Asymmetric Alkylation: Attachment of a carboxylic acid derivative to the auxiliary, followed by enolate formation and reaction with an electrophile, could proceed with high diastereoselectivity.
-
Asymmetric Diels-Alder Reactions: A dienophile could be tethered to the auxiliary, and its reaction with a diene would be influenced by the chiral scaffold.
-
Asymmetric Reductions: A prochiral ketone could be attached to the auxiliary as an ester or ketal, and subsequent reduction of the carbonyl group could yield a chiral alcohol with high diastereomeric excess.
Experimental Protocols (Hypothetical)
The following protocols are illustrative and would require significant optimization and validation in a research setting.
Protocol 1: Asymmetric Aldol Addition of an Acetate (B1210297) Enolate to an Aldehyde
This hypothetical protocol outlines the use of this compound as a chiral auxiliary for the diastereoselective addition of an acetate enolate to a prochiral aldehyde.
Workflow Diagram:
Caption: Hypothetical workflow for an asymmetric aldol reaction.
Methodology:
-
Acylation of the Auxiliary:
-
To a solution of this compound (1.0 eq) in dry dichloromethane (B109758) (DCM) at 0 °C under an argon atmosphere, add pyridine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting acetate ester by column chromatography on silica (B1680970) gel.
-
-
Asymmetric Aldol Addition:
-
To a solution of diisopropylamine (B44863) (1.1 eq) in dry tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) and stir for 30 minutes.
-
Add a solution of the acetate ester of the auxiliary (1.0 eq) in dry THF and stir for 1 hour at -78 °C to form the lithium enolate.
-
Add a solution of the prochiral aldehyde (1.2 eq) in dry THF and stir at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
-
Cleavage of the Auxiliary:
-
To a solution of the aldol adduct in a mixture of THF and water, add lithium hydroxide (B78521) (LiOH) (3.0 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, acidify the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
The aqueous layer can be further processed to recover the chiral auxiliary.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral β-hydroxy acid by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a suitable derivative.
-
Data Presentation (Hypothetical)
Should experimental data become available, it should be presented in a clear and structured format to allow for easy comparison and analysis.
Table 1: Hypothetical Results for Asymmetric Aldol Reaction
| Entry | Aldehyde (R-CHO) | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | To be determined | To be determined | To be determined |
| 2 | Isobutyraldehyde | To be determined | To be determined | To be determined |
| 3 | Cinnamaldehyde | To be determined | To be determined | To be determined |
Signaling Pathways and Logical Relationships
As this compound is a synthetic chiral auxiliary, it is not directly involved in biological signaling pathways. However, the logical relationship in its application in asymmetric synthesis can be visualized.
Diagram of Chiral Induction Logic:
Caption: Logic of stereochemical control in asymmetric synthesis.
Conclusion
While this compound presents an intriguing scaffold for a chiral auxiliary, the lack of published applications necessitates an exploratory approach for researchers wishing to utilize it. The hypothetical protocols and logical diagrams provided herein offer a foundational framework for initiating such investigations. Successful development of methodologies using this auxiliary would require systematic optimization of reaction conditions, including solvent, temperature, and reagents, as well as thorough analysis of diastereoselectivity and enantioselectivity. The findings from such studies would be a valuable contribution to the field of asymmetric synthesis.
Application Notes and Protocols for Diels-Alder Reactions Utilizing Sugar-Based Chiral Auxiliaries
A Note on 1,3-O-(S)-Benzylidene-D-arabitol: An extensive search of scientific literature did not yield specific examples or established protocols for the use of this compound as a chiral auxiliary in Diels-Alder reactions. However, the principles of asymmetric synthesis using chiral auxiliaries are well-established, and numerous other sugar-derived compounds have been successfully employed for this purpose. This document provides a detailed overview and a representative protocol based on a well-documented sugar-derived chiral auxiliary, levoglucosenone, to guide researchers in applying similar methodologies.
Introduction: Asymmetric Diels-Alder Reactions and Sugar-Based Chiral Auxiliaries
The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings in organic synthesis. When the reaction is designed to produce a specific stereoisomer, it is termed an asymmetric Diels-Alder reaction. One common strategy to achieve this is through the use of a chiral auxiliary.
A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed and ideally recycled. Carbohydrates, due to their natural abundance, low cost, and inherent chirality, represent an excellent source for the development of chiral auxiliaries. These "chiral pool" starting materials offer a rigid and predictable stereochemical environment to direct the approach of reactants.
Sugar-derived auxiliaries can be attached to either the diene or the dienophile, influencing the facial selectivity of the cycloaddition. The steric bulk and electronic properties of the sugar moiety block one face of the reacting partner, leading to the preferential formation of one diastereomer.
Representative Application: Diels-Alder Reaction with a Levoglucosenone-Derived Chiral Auxiliary
Levoglucosenone, a carbohydrate-derived from the pyrolysis of cellulose, can be converted into a potent chiral auxiliary for asymmetric Diels-Alder reactions. The following sections detail the application and a general protocol for a Diels-Alder reaction between the acrylate (B77674) ester of a levoglucosenone-derived auxiliary and cyclopentadiene (B3395910). This reaction is notable for its high diastereoselectivity, particularly when promoted by a Lewis acid.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Dienophile
This protocol describes the attachment of the acrylate group to the chiral auxiliary derived from levoglucosenone.
Materials:
-
Levoglucosenone-derived chiral auxiliary
-
Acryloyl chloride
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the levoglucosenone-derived chiral auxiliary in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add acryloyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure.
-
Purify the resulting chiral acrylate dienophile by column chromatography on silica (B1680970) gel.
Protocol 2: Asymmetric Diels-Alder Cycloaddition
This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the chiral acrylate dienophile and cyclopentadiene.
Materials:
-
Chiral acrylate dienophile
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et2AlCl) as a Lewis acid (solution in hexanes)
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the chiral acrylate dienophile in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.
-
Add freshly cracked cyclopentadiene (3-5 equivalents) to the solution.
-
Slowly add the Lewis acid, diethylaluminum chloride (1.2 equivalents), to the stirred solution.
-
Maintain the reaction at the specified temperature and stir for the designated time (typically 1-6 hours), monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Allow the mixture to warm to room temperature and filter through a pad of celite to remove aluminum salts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.
-
Purify the resulting cycloadducts by column chromatography on silica gel to separate the endo and exo diastereomers.
Protocol 3: Removal of the Chiral Auxiliary
This protocol describes the cleavage of the chiral auxiliary from the Diels-Alder adduct to yield the chiral product.
Materials:
-
Diels-Alder cycloadduct
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the purified Diels-Alder cycloadduct in a mixture of THF and water.
-
Add lithium hydroxide (2-3 equivalents) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with a dilute solution of hydrochloric acid (HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.
-
Purify the resulting chiral carboxylic acid by column chromatography.
-
The chiral auxiliary can be recovered from the aqueous layer after appropriate workup.
Data Presentation
The following table summarizes representative data for the Lewis acid-catalyzed Diels-Alder reaction between a levoglucosenone-derived chiral acrylate and cyclopentadiene, highlighting the effect of temperature on yield and diastereoselectivity.
| Entry | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | Et2AlCl | 25 | 1 | 95 | >98 |
| 2 | Et2AlCl | 0 | 2 | 92 | >98 |
| 3 | Et2AlCl | -78 | 4 | 85 | >98 |
Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric Diels-Alder reaction.
Mechanism of Stereocontrol
Caption: Stereocontrol by the chiral auxiliary.
Application Notes and Protocols for the Stereoselective Alkylation of 1,3-O-(S)-Benzylidene-D-arabitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a hypothetical experimental protocol for the stereoselective alkylation of 1,3-O-(S)-benzylidene-D-arabitol. This chiral auxiliary, derived from the naturally abundant pentitol (B7790432) D-arabitol, serves as a versatile scaffold for the asymmetric synthesis of valuable chiral building blocks. The inherent chirality of the arabitol backbone, constrained by the benzylidene acetal (B89532), allows for high diastereoselectivity in the alkylation of its derivatives.
Introduction
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Carbohydrate-derived chiral auxiliaries offer several advantages, including their low cost, ready availability in enantiomerically pure forms, and the presence of multiple stereocenters that can effectively direct the stereochemical outcome of a reaction.
This compound is a C2-symmetric chiral diol. The remaining free hydroxyl groups at positions C2, C4, and C5 can be further functionalized. For stereoselective alkylation, these hydroxyl groups are typically derivatized to introduce a prochiral center. A common strategy involves the introduction of an ester or an ether linkage at the C2 hydroxyl group, followed by the formation of an enolate and subsequent alkylation. The bulky and conformationally rigid benzylidene acetal group effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired chiral molecule.
Illustrative Reaction Scheme
The following scheme illustrates a hypothetical pathway for the stereoselective alkylation of a derivative of this compound.
Caption: Hypothetical reaction scheme for stereoselective alkylation.
Hypothetical Experimental Protocols
The following protocols are illustrative and based on general procedures for similar transformations. Optimization of reaction conditions is likely necessary for specific substrates and alkylating agents.
Protocol 1: Synthesis of the Ester Precursor
This protocol describes the acylation of the C2 hydroxyl group, which is often the most reactive secondary hydroxyl group.
Workflow Diagram:
Caption: Workflow for the synthesis of the ester precursor.
Detailed Method:
-
To a solution of this compound (1.0 eq) in dry dichloromethane (B109758) (DCM, 0.1 M) under an inert atmosphere (e.g., argon), add pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure ester precursor.
Protocol 2: Stereoselective Alkylation
This protocol outlines the formation of the enolate and its subsequent diastereoselective alkylation.
Workflow Diagram:
Caption: Workflow for the stereoselective alkylation step.
Detailed Method:
-
Dissolve the ester precursor (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.2 eq, freshly prepared or commercial) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.5 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final chiral product.
Workflow Diagram:
Caption: Workflow for the cleavage of the chiral auxiliary.
Detailed Method:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (B78521) monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to remove the THF.
-
Dilute the aqueous residue with water and acidify to pH ~2 with 1 M HCl.
-
Extract the resulting chiral acid with ethyl acetate (3 x 20 mL).
-
The aqueous layer can be further extracted to recover the this compound auxiliary.
-
Dry the organic extracts containing the product over anhydrous sodium sulfate, concentrate, and purify if necessary.
Hypothetical Quantitative Data
The following table presents illustrative data for the stereoselective alkylation of a propionyl ester derivative of this compound with various alkyl halides. This data is hypothetical and for demonstration purposes only.
| Entry | Alkylating Agent (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | CH₃I | 2-(S)-Methylpropanoic acid derivative | 85 | >98 |
| 2 | CH₃CH₂Br | 2-(S)-Ethylpropanoic acid derivative | 82 | 95 |
| 3 | PhCH₂Br | 2-(S)-Benzylpropanoic acid derivative | 90 | >98 |
| 4 | Allyl-Br | 2-(S)-Allylpropanoic acid derivative | 78 | 92 |
Conclusion
The use of this compound as a chiral auxiliary provides a promising and potentially cost-effective strategy for the asymmetric synthesis of a variety of chiral molecules. The rigid conformational control imposed by the benzylidene acetal is expected to lead to high levels of stereoselectivity in alkylation reactions. The protocols and data presented herein, while hypothetical, are based on established principles of asymmetric synthesis and provide a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets. Further experimental validation is required to fully elucidate the scope and limitations of this chiral auxiliary.
Application Notes and Protocols: 1,3-O-(S)-Benzylidene-D-arabitol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3-O-(S)-benzylidene-D-arabitol as a versatile chiral building block in the synthesis of natural products and their analogues. Detailed experimental protocols for its preparation and subsequent transformation into valuable chiral synthons are included, along with quantitative data and workflow visualizations.
Introduction
This compound is a chiral polyol derivative readily prepared from the naturally abundant sugar alcohol, D-arabitol. Its C2-symmetric nature and well-defined stereochemistry make it an invaluable starting material for the stereoselective synthesis of complex molecules. The benzylidene acetal (B89532) serves as a protecting group for the 1,3-diol, allowing for selective manipulation of the remaining hydroxyl groups. This chiral synthon provides a robust platform for the introduction of multiple stereocenters, a crucial requirement in the total synthesis of many biologically active natural products. While its direct use in the total synthesis of a named natural product is not extensively documented, its primary value lies in its efficient conversion to key chiral intermediates that are subsequently employed in the synthesis of complex molecular architectures.
Applications in the Synthesis of Chiral Building Blocks
A primary application of this compound in the context of natural product synthesis is its conversion into more advanced chiral intermediates. The inherent stereochemistry of this compound is leveraged to direct the formation of new stereocenters, ensuring high diastereoselectivity in subsequent reactions.
One notable application is the synthesis of chiral epoxides and azides, which are versatile intermediates for the introduction of various functional groups. For instance, selective tosylation of the primary hydroxyl groups followed by intramolecular cyclization can yield chiral epoxides. Alternatively, the tosylates can be displaced with sodium azide (B81097) to afford chiral azides, which can be further elaborated. These building blocks are precursors to fragments of complex natural products such as epothilones and other polyketide-derived macromolecules.
The general strategy involves the following transformations:
-
Selective Protection/Activation: The remaining free hydroxyl groups of this compound are selectively functionalized. For example, tosylation of the primary hydroxyl groups.
-
Nucleophilic Substitution/Cyclization: The activated positions are then subjected to nucleophilic attack to introduce new functional groups or to form cyclic structures like epoxides.
-
Deprotection and Further Elaboration: The benzylidene acetal can be removed under acidic conditions or by hydrogenolysis to unmask the 1,3-diol, which can then be further manipulated. The regioselective reductive opening of the benzylidene acetal can also provide access to partially benzylated derivatives.[1][2]
This approach allows for the creation of a library of chiral building blocks from a single, readily available starting material, highlighting the efficiency and versatility of this compound in diversity-oriented synthesis.
Quantitative Data
The following table summarizes typical yields for the key transformations involving this compound.
| Reaction | Starting Material | Product | Typical Yield (%) |
| Benzylidene Acetal Formation | D-Arabitol | This compound | 60-70 |
| Ditcsylation | This compound | 1,3-O-(S)-Benzylidene-2,4-di-O-tosyl-D-arabitol | >90 |
| Epoxidation (intramolecular) | 1,3-O-(S)-Benzylidene-2,4-di-O-tosyl-D-arabitol | Chiral bis-epoxide | 80-90 |
| Azide Formation | 1,3-O-(S)-Benzylidene-2,4-di-O-tosyl-D-arabitol | Chiral bis-azide | >85 |
Experimental Protocols
Protocol 1: Synthesis of this compound from D-Arabitol
This protocol describes the acid-catalyzed formation of the benzylidene acetal from D-arabitol.
Materials:
-
D-Arabitol
-
Benzaldehyde (B42025) dimethyl acetal
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Acetonitrile (CH₃CN)
-
Triethylamine (B128534) (Et₃N)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
To a solution of D-arabitol (1 equivalent) in acetonitrile, add benzaldehyde dimethyl acetal (1.2 equivalents).
-
Add a catalytic amount of Cu(OTf)₂ (0.05-0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding triethylamine (0.2 equivalents) to neutralize the catalyst.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Protocol 2: Synthesis of a Chiral bis-Epoxide from this compound
This protocol details the conversion of this compound into a chiral bis-epoxide, a valuable synthetic intermediate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
Step A: Ditosylation
-
Dissolve this compound (1 equivalent) in pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can often be used in the next step without further purification.
Step B: Epoxidation
-
Dissolve the crude ditosylate from Step A in a mixture of dichloromethane and methanol.
-
Cool the solution to 0 °C and add a solution of sodium methoxide in methanol (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral bis-epoxide.
Visualizations
Caption: Synthetic workflow for the preparation of chiral building blocks from D-arabitol.
Caption: Logical pathway for the application of the chiral synthon in natural product synthesis.
References
Application Notes and Protocols for Reactions Involving 1,3-O-(S)-Benzylidene-D-arabitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for the synthesis and potential applications of 1,3-O-(S)-Benzylidene-D-arabitol, a chiral building block valuable in synthetic organic chemistry and drug development.
Introduction
This compound is a protected derivative of D-arabitol, a five-carbon sugar alcohol. The benzylidene acetal (B89532) protecting group selectively masks the 1- and 3-hydroxyl groups, allowing for regioselective modification of the remaining hydroxyl groups at the 2, 4, and 5-positions. This strategic protection is crucial in the multi-step synthesis of complex chiral molecules, including pharmaceuticals and natural products. The inherent chirality of this molecule makes it a valuable precursor for asymmetric synthesis.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Purity | ≥98% (HPLC) | |
| Optical Activity | [α]/D +11.5±1.5°, c = 1 in ethanol | |
| Molecular Formula | C₁₂H₁₆O₅ | |
| Molecular Weight | 240.25 g/mol | |
| Appearance | White to off-white powder | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general and efficient procedure for the formation of benzylidene acetals using a Lewis acid catalyst.[1]
Materials:
-
D-arabitol
-
Benzaldehyde (B42025) (practical grade)
-
Anhydrous Zinc Chloride (ZnCl₂), freshly fused and powdered
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stirring apparatus
-
Refrigerator
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine D-arabitol (1 equivalent), freshly fused and powdered anhydrous zinc chloride (0.75 equivalents), and benzaldehyde (2.5 equivalents).
-
Reaction: Stir the heterogeneous mixture at room temperature for 48 hours. The mixture will gradually become a pale-yellow, cloudy solution.
-
Workup - Precipitation: Slowly pour the reaction mixture into a beaker containing cold water (approximately 20 volumes relative to the initial benzaldehyde volume) while stirring vigorously. Continue stirring for an additional 10 minutes.
-
Workup - Extraction of Excess Benzaldehyde: Add hexane (1.25 volumes relative to the initial benzaldehyde volume) to the aqueous mixture and stir for 30 minutes to extract unreacted benzaldehyde. Refrigerate the mixture overnight to facilitate precipitation of the product.
-
Workup - Isolation and Washing: Collect the crude product by vacuum filtration and wash the solid with copious amounts of cold water, followed by a small amount of cold hexane.
-
Purification - Column Chromatography: The crude product can be further purified by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as NMR spectroscopy, mass spectrometry, and polarimetry to confirm its identity and purity.
Protocol 2: General Procedure for Subsequent Reactions - Acylation of this compound
This protocol provides a general method for the acylation of the free hydroxyl groups of this compound, demonstrating its utility as a synthetic intermediate.
Materials:
-
This compound
-
Anhydrous Pyridine (B92270)
-
Acylating agent (e.g., Acetic Anhydride, Benzoyl Chloride)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous pyridine (or a mixture of DCM and pyridine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the solution in an ice bath. Add the acylating agent (e.g., acetic anhydride, 3-5 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the reaction mixture in an ice bath and slowly add saturated NaHCO₃ solution to quench the excess acylating agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Logical Relationship of Protection-Functionalization-Deprotection Strategy
Caption: General synthetic strategy using this compound.
References
Application Notes and Protocols for the Deprotection of 1,3-O-(S)-Benzylidene-D-arabitol Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the deprotection of 1,3-O-(S)-benzylidene-D-arabitol acetal (B89532), a common protecting group strategy in carbohydrate chemistry. The benzylidene acetal serves to protect the 1,3-diol of D-arabitol, allowing for selective manipulation of the remaining hydroxyl groups. Its subsequent removal is a critical step in the synthesis of various biologically active molecules and drug candidates. This guide outlines several common deprotection methods, including catalytic hydrogenolysis, acidic hydrolysis, and thiol-mediated cleavage, offering a comparative analysis to aid in method selection.
Introduction to Benzylidene Acetal Deprotection
Benzylidene acetals are widely used protecting groups for 1,2- and 1,3-diols in organic synthesis due to their ease of installation and general stability under neutral to basic conditions. The deprotection of the 1,3-O-(S)-benzylidene group from a D-arabitol derivative is a key transformation to liberate the free diol for further functionalization or to yield the final target molecule. The choice of deprotection method is crucial and depends on the overall synthetic strategy, particularly the presence of other protecting groups on the molecule. Key considerations for method selection include the desired pH conditions (acidic vs. neutral), the requirement for mildness, and compatibility with other functional groups.
Deprotection Methodologies: A Comparative Overview
Several reliable methods exist for the cleavage of benzylidene acetals. The most common approaches are summarized below. A detailed comparison of reaction conditions and reported yields for analogous carbohydrate derivatives is provided in Table 1.
-
Catalytic Hydrogenolysis: This is a mild and efficient method that cleaves the acetal under neutral conditions. It is particularly useful when acid-labile protecting groups are present elsewhere in the molecule. The reaction typically involves a palladium catalyst and a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like triethylsilane.
-
Acidic Hydrolysis: This is a classical and widely used method. The reaction is typically carried out in the presence of a protic or Lewis acid. While effective, the harshness of the acidic conditions can be a drawback if acid-sensitive functionalities are present. Various acidic catalysts, from aqueous acetic acid to stronger Lewis acids like erbium(III) triflate, can be employed to modulate the reactivity.
-
Thiol-Mediated Deprotection: This method offers a mild and often "green" alternative for cleaving benzylidene acetals. It proceeds via a transthioacetalization mechanism, typically using a dithiol like 1,4-dithiothreitol (DTT) in the presence of a catalytic amount of acid.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for various benzylidene acetal deprotection methods based on literature precedents for similar carbohydrate substrates. This allows for a structured comparison to guide the selection of the most appropriate protocol.
| Method | Reagents and Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Features & Considerations | Reference |
| Catalytic Transfer Hydrogenolysis | Triethylsilane (Et3SiH), 10% Pd/C | Methanol (B129727) (CH3OH) | Room Temperature | 30 min | ~87-95 | Mild, neutral conditions; avoids handling of H2 gas. | [1][2] |
| Acidic Hydrolysis (Lewis Acid) | Erbium(III) triflate (Er(OTf)3) | Acetonitrile (B52724) (CH3CN) | Room Temperature | 55-95 min | ~55-95 | Mild Lewis acid catalysis; can be tuned for selectivity. | [3][4][5] |
| Acidic Hydrolysis (Aqueous Acid) | 80% Acetic Acid (AcOH) in Water | - | 60 | Varies | ~87 | Classical method; conditions can be harsh for sensitive substrates. | [6] |
| Thiol-Mediated Cleavage | 1,4-Dithiothreitol (DTT), Camphorsulfonic acid (CSA) | Varies | Varies | Varies | ~78-98 | Mild and "green" conditions; selective for terminal acetals. | [6][7][8] |
Table 1: Comparative summary of reaction conditions for the deprotection of benzylidene acetals in carbohydrate derivatives.
Experimental Protocols
The following are detailed protocols for the deprotection of this compound acetal.
Protocol 1: Catalytic Transfer Hydrogenolysis
This protocol describes the deprotection using triethylsilane and palladium on carbon, a method noted for its mildness and efficiency.[1][2]
Materials:
-
This compound acetal
-
10% Palladium on Carbon (Pd/C)
-
Triethylsilane (Et3SiH)
-
Methanol (CH3OH), anhydrous
-
Celite®
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the this compound acetal (1.0 eq) in anhydrous methanol (e.g., 10 mL per 1 mmol of substrate).
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add triethylsilane (2.0-3.0 eq) dropwise to the stirred suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude D-arabitol.
-
Purify the crude product by silica (B1680970) gel column chromatography or recrystallization as needed.
Protocol 2: Acidic Hydrolysis using Erbium(III) Triflate
This protocol utilizes a mild Lewis acid catalyst for the cleavage of the benzylidene acetal.[3][4][5]
Materials:
-
This compound acetal
-
Erbium(III) triflate (Er(OTf)3)
-
Acetonitrile (CH3CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound acetal (1.0 eq) in anhydrous acetonitrile (e.g., 10 mL per 1 mmol of substrate) in a round-bottom flask.
-
Add Erbium(III) triflate (typically 5-10 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is generally complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude D-arabitol by silica gel column chromatography.
Protocol 3: Thiol-Mediated Deprotection
This protocol details a mild deprotection method using 1,4-dithiothreitol (DTT) and a catalytic amount of acid.[6][7][8]
Materials:
-
This compound acetal
-
1,4-Dithiothreitol (DTT)
-
Camphorsulfonic acid (CSA)
-
Dichloromethane (CH2Cl2) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound acetal (1.0 eq) in the chosen solvent, add 1,4-dithiothreitol (e.g., 1.5-2.0 eq).
-
Add a catalytic amount of camphorsulfonic acid (e.g., 0.1-0.2 eq).
-
Stir the reaction at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer. If the reaction was performed in a water-miscible solvent, dilute with a water-immiscible solvent like CH2Cl2 or EtOAc and then perform the aqueous workup.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Chemical Reaction Pathway
Caption: Deprotection of this compound to D-arabitol.
(Note: The above DOT script is a template. For actual chemical structure rendering, image files would be required, which is a limitation of this text-based format. The diagram illustrates the transformation conceptually.)
General Experimental Workflow
Caption: A generalized workflow for a deprotection experiment.
Decision-Making for Method Selection
Caption: A decision tree to aid in selecting a deprotection method.
References
- 1. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 3. Benzylidene Acetals [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Removal of the Benzylidene Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic removal of the benzylidene protecting group, a crucial step in the synthesis of complex molecules such as carbohydrates, natural products, and pharmaceuticals. The benzylidene acetal (B89532) is a commonly used protecting group for 1,2- and 1,3-diols due to its stability under a range of conditions and the variety of methods available for its cleavage. This document outlines several effective catalytic methods for deprotection, presenting quantitative data for comparison and detailed experimental procedures to ensure reproducibility in your research and development endeavors.
Overview of Catalytic Deprotection Methods
The removal of a benzylidene acetal can be achieved through various catalytic methods, primarily categorized into catalytic hydrogenolysis and Lewis acid-promoted cleavage. The choice of method depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups.
-
Catalytic Hydrogenolysis: This classic and widely used method involves the cleavage of the C-O bonds of the acetal using hydrogen gas or a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C). It is a mild and efficient method, often providing high yields of the deprotected diol.
-
Lewis Acid-Catalyzed Deprotection: This approach utilizes Lewis acids to activate the acetal, facilitating its cleavage. Various Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), ferric chloride (FeCl₃), and erbium triflate (Er(OTf)₃), have been shown to be effective catalysts. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Comparative Data of Catalytic Deprotection Methods
The following table summarizes quantitative data for different catalytic systems for the removal of the benzylidene protecting group from various substrates. This allows for a direct comparison of catalyst loading, reaction times, and yields.
| Catalyst System | Substrate (Example) | Catalyst Loading (mol%) | Hydrogen Source/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | Carbohydrate derivatives | 10 | H₂ (balloon) | Ethanol (B145695) | RT | Overnight | >90 | [1] |
| 10% Pd/C | Carbohydrate derivatives | N/A | Triethylsilane | Methanol | RT | N/A | Excellent | [2] |
| BF₃·OEt₂ | Benzylidene acetals | 10 | Mercaptoacetic acid | N/A | N/A | N/A | High | [2][3] |
| FeCl₃ | Benzylidene acetals | 10 | Mercaptoacetic acid | N/A | N/A | N/A | High | [3] |
| Er(OTf)₃ | Benzylidene derivatives | 5.0 | - | Acetonitrile | RT | N/A | High | [1] |
Note: "N/A" indicates that the specific information was not provided in the cited source. "RT" stands for room temperature. The yields are reported as "High" or "Excellent" when specific quantitative data was not available in the source material.
Experimental Protocols
This section provides detailed, step-by-step protocols for the catalytic removal of benzylidene protecting groups using the methods highlighted above.
Protocol 1: Catalytic Hydrogenolysis using Pd/C and Hydrogen Gas
This protocol describes a general procedure for the deprotection of benzylidene acetals using palladium on carbon as the catalyst and hydrogen gas.
Materials:
-
Benzylidene-protected substrate
-
10% Palladium on carbon (Pd/C) catalyst (water-wet)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve the benzylidene-protected substrate (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Carefully add 10 mol% of the 10% Pd/C catalyst to the solution.
-
Degas the mixture twice by applying a vacuum and then backfilling with hydrogen gas.
-
Leave the reaction mixture to stir at room temperature overnight under a hydrogen-filled balloon.
-
Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Triethylsilane
This protocol outlines the deprotection of benzylidene acetals via catalytic transfer hydrogenation, which avoids the need for a hydrogen gas setup.
Materials:
-
Benzylidene-protected carbohydrate derivative
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol (MeOH)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a solution of the benzylidene-protected carbohydrate derivative in methanol, add 10% Pd/C.
-
Add triethylsilane to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter the mixture through a Celite pad to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diol derivative.[2]
Protocol 3: Lewis Acid-Catalyzed Deprotection using BF₃·OEt₂ and a Scavenger
This protocol describes a high-yielding method for the removal of benzylidene acetals using a catalytic amount of a Lewis acid and a scavenger to facilitate purification.[2][3]
Materials:
-
Benzylidene-protected substrate
-
Boron trifluoride etherate (BF₃·OEt₂) or Ferric chloride (FeCl₃)
-
Mercaptoacetic acid (scavenger)
-
Appropriate solvent (e.g., dichloromethane)
-
Aqueous work-up solutions (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the benzylidene-protected substrate in a suitable aprotic solvent.
-
Add mercaptoacetic acid as a scavenger.
-
Add a catalytic amount (10 mol%) of the Lewis acid (BF₃·OEt₂ or FeCl₃).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The use of a scavenger converts reaction byproducts into water-soluble molecules, often simplifying purification by avoiding the need for chromatography.[3]
Visualizing the Process
The following diagrams illustrate the general workflow for the catalytic removal of a benzylidene protecting group and a simplified mechanistic pathway for the palladium-catalyzed hydrogenolysis.
Caption: General experimental workflow for benzylidene deprotection.
Caption: Simplified mechanism of palladium-catalyzed hydrogenolysis.
References
Application Notes and Protocols for the Purification of 1,3-O-(S)-Benzylidene-D-arabitol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1,3-O-(S)-Benzylidene-D-arabitol, a protected form of the sugar alcohol D-arabitol. The selection of an appropriate purification strategy is critical to achieving the desired purity for downstream applications, including as a chiral building block in pharmaceutical synthesis. The primary purification techniques discussed are recrystallization and column chromatography, with high-performance liquid chromatography (HPLC) presented as a method for purity assessment.
Introduction to Purification Strategies
The synthesis of this compound from D-arabitol and benzaldehyde (B42025) can result in a mixture of products, including the desired mono-acetal, di-acetals, and unreacted starting materials. The choice of purification method will depend on the scale of the reaction, the nature of the impurities, and the required final purity.
Recrystallization is a cost-effective and scalable method for purifying solid compounds. It relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.
Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through. It is highly effective for separating complex mixtures and achieving high purity.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final product. While it can be used for preparative purification, it is more commonly employed for analytical purposes due to its high resolution. A purity of ≥98% for this compound can be confirmed using this method.
Recrystallization Protocol
Recrystallization is often the first-line method for the purification of benzylidene acetals of polyols. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures. For compounds similar to this compound, such as dibenzylidene sorbitol, a mixture of a non-polar and a slightly more polar solvent has proven effective[1].
Experimental Protocol:
-
Solvent Selection: Begin by testing a range of solvents and solvent mixtures to identify a suitable system. Common choices include cyclohexane (B81311)/propanone, ethanol, or ethyl acetate.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., a 9:1 mixture of cyclohexane and propanone) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound should crystallize out of the solution. For improved yield, the flask can be placed in an ice bath after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Recrystallization Efficiency
The following table presents typical data for the purification of a benzylidene acetal (B89532) of a polyol via recrystallization.
| Parameter | Crude Product | After Recrystallization |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 60-70% |
| Melting Point | Broad Range | Sharp, defined range |
Note: The yield is highly dependent on the initial purity and the specific solvent system used.
Column Chromatography Protocol
Column chromatography is employed when recrystallization does not provide the desired level of purity or when multiple products need to be separated. Silica (B1680970) gel is a common stationary phase for the purification of moderately polar compounds like benzylidene acetals.
Experimental Protocol:
-
TLC Analysis: Before performing column chromatography, determine the optimal mobile phase using Thin-Layer Chromatography (TLC). Test various solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a silica gel column. The amount of silica gel should be approximately 50-100 times the weight of the crude product. Pack the column using the "wet slurry" method with the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 100% hexanes to a 1:1 mixture of hexanes and ethyl acetate), is often effective.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation: Column Chromatography Performance
The following table summarizes representative data for the purification of a benzylidene acetal of a polyol using column chromatography.
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC) | ~85% | >99% |
| Recovery | - | 80-90% |
| Stationary Phase | - | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | - | Hexane:Ethyl Acetate Gradient |
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool for determining the purity of the final this compound product. While specific conditions for this exact molecule are not readily published, a reverse-phase method is typically suitable for compounds of this nature.
Analytical HPLC Protocol (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the benzylidene group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification and analysis processes.
Caption: General purification and analysis workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-O-(S)-Benzylidene-D-arabitol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1,3-O-(S)-Benzylidene-D-arabitol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, helping users to identify and resolve problems to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (e.g., hydrated zinc chloride). 2. Insufficient reaction time or temperature. 3. Poor quality of reagents (D-arabitol or benzaldehyde). 4. Inefficient removal of water formed during the reaction. | 1. Use freshly fused and powdered anhydrous zinc chloride or another suitable Lewis acid. 2. Increase reaction time and/or temperature. Monitor the reaction progress by TLC. 3. Ensure D-arabitol is dry and benzaldehyde (B42025) is freshly distilled to remove benzoic acid. 4. Use a Dean-Stark apparatus if the solvent allows for azeotropic removal of water, or add a dehydrating agent. |
| Formation of Multiple Products (Observed by TLC/HPLC) | 1. Formation of other acetals (e.g., 1,3:2,4-di-O-benzylidene-D-arabitol or 2,4-O-benzylidene-D-arabitol). 2. Presence of unreacted starting materials. 3. Formation of stereoisomers at the benzylidene carbon. | 1. Adjust the stoichiometry of benzaldehyde to D-arabitol (a slight excess of D-arabitol may favor mono-acetal formation). 2. Increase reaction time or catalyst loading. 3. The (S)-isomer is generally the thermodynamically more stable product. Ensure the reaction reaches equilibrium. Purification by column chromatography or recrystallization may be necessary. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities, such as excess benzaldehyde or byproducts. 2. Residual solvent. | 1. Purify the crude product by column chromatography on silica (B1680970) gel. 2. Ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent like hexane (B92381) can sometimes induce crystallization. |
| Low Yield After Purification | 1. Loss of product during workup and purification steps. 2. Product is partially soluble in the crystallization solvent. | 1. Optimize the extraction and chromatography conditions to minimize losses. 2. Carefully select the recrystallization solvent system to maximize recovery. |
| Inconsistent Stereoselectivity | 1. Reaction has not reached thermodynamic equilibrium. 2. The choice of catalyst and reaction conditions may influence the stereochemical outcome. | 1. Ensure sufficient reaction time for the formation of the more stable (S)-isomer. 2. While the (S)-isomer is typically favored, exploring different acid catalysts (e.g., p-toluenesulfonic acid, camphorsulfonic acid) could be considered for optimization. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
A1: The acid catalyst, typically a Lewis acid like anhydrous zinc chloride or a Brønsted acid like p-toluenesulfonic acid, protonates the carbonyl oxygen of benzaldehyde. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of D-arabitol, facilitating the formation of the cyclic acetal (B89532).
Q2: Why is it important to use anhydrous conditions?
A2: The formation of the benzylidene acetal is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus reducing the yield of the desired product. Therefore, using anhydrous reagents and solvents, and potentially removing the water as it forms, is crucial for maximizing the yield.
Q3: How can I confirm the formation of the desired this compound?
A3: The product can be characterized by standard analytical techniques. HPLC analysis can be used to assess purity. NMR spectroscopy (¹H and ¹³C) will confirm the structure, including the connectivity and the presence of the benzylidene group. The stereochemistry at the acetal carbon can be confirmed by comparing the optical rotation of the purified product with the literature value ([α]/D +11.5±1.5°, c = 1 in ethanol) or by more advanced NMR techniques like NOESY.
Q4: What are the potential side products in this reaction?
A4: The primary side products are other acetal derivatives. These can include the di-acetal, 1,3:2,4-di-O-benzylidene-D-arabitol, and other positional isomers of the mono-acetal, such as the 2,4-O-benzylidene derivative. Unreacted starting materials, D-arabitol and benzaldehyde, may also be present in the crude product.
Q5: What is the best method for purifying the final product?
A5: Purification is typically achieved through a combination of techniques. After the initial workup to remove the catalyst and excess benzaldehyde, the crude product can be purified by column chromatography on silica gel. Subsequent recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) can provide the product in high purity.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
D-arabitol
-
Benzaldehyde, freshly distilled
-
Anhydrous zinc chloride (ZnCl₂), freshly fused and powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of D-arabitol (1 equivalent) in anhydrous DMF, add freshly distilled benzaldehyde (1.1 equivalents).
-
Add freshly fused and powdered anhydrous zinc chloride (1.2 equivalents) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane 1:1).
-
Once the reaction is complete, pour the reaction mixture into a rapidly stirred mixture of ice and water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Recrystallize the purified product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a white solid.
Data Presentation
Table 1: Effect of Catalyst on the Yield of Benzylidene Acetal Formation (Hypothetical Data)
| Catalyst (1.2 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anhydrous ZnCl₂ | DMF | 25 | 48 | 65 |
| p-Toluenesulfonic acid | Toluene | 110 (reflux) | 12 | 72 |
| Camphorsulfonic acid | Dichloromethane | 40 (reflux) | 24 | 68 |
| Anhydrous FeCl₃ | Acetonitrile | 25 | 48 | 55 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual yields will vary depending on the specific reaction conditions.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Reaction scheme for the acid-catalyzed synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: 1,3-O-(S)-Benzylidene-D-arabitol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1,3-O-(S)-Benzylidene-D-arabitol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common side products observed during the synthesis of this compound?
A1: The acid-catalyzed reaction of D-arabitol with benzaldehyde (B42025) can lead to a mixture of products beyond the desired this compound. The primary side products are other isomeric monobenzylidene acetals and dibenzylidene acetals. Due to the stereochemistry of D-arabitol, several isomeric products are possible.
Common Side Products:
-
Isomeric Monobenzylidene-D-arabitols: These include acetals formed at different positions on the D-arabitol backbone, such as 2,3-O-Benzylidene-D-arabitol and 4,5-O-Benzylidene-D-arabitol. The formation of five-membered (dioxolane) versus six-membered (dioxane) rings is a key consideration.
-
Dibenzylidene-D-arabitols: With an excess of benzaldehyde or under conditions favoring further reaction, dibenzylidene acetals can form. A likely isomer is 1,3:2,4-di-O-benzylidene-D-arabitol.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of residual D-arabitol and benzaldehyde.
The formation of these side products is influenced by the principles of kinetic and thermodynamic control.[1][2][3][4]
Q2: How do reaction conditions affect the formation of side products?
A2: The distribution of products in the benzaldehyde acetalization of D-arabitol is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control (Lower Temperatures, Shorter Reaction Times): At lower temperatures (e.g., around 0°C), the reaction is generally irreversible, and the product that forms the fastest (the kinetic product) will be the major product.[1][3] This may favor the formation of a specific, less stable isomer.
-
Thermodynamic Control (Higher Temperatures, Longer Reaction Times): At higher temperatures (e.g., 40°C or above) and with longer reaction times, the reaction becomes reversible.[1][3] This allows for an equilibrium to be established, favoring the formation of the most thermodynamically stable product. The desired this compound, being a six-membered dioxane ring, is often the thermodynamically favored product.
Q3: What is a general experimental protocol for the synthesis of this compound?
Experimental Protocol: Synthesis of this compound
-
Materials:
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D-arabitol
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Benzaldehyde (freshly distilled)
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Anhydrous acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), camphorsulfonic acid (CSA), or zinc chloride)
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Anhydrous solvent (e.g., dimethylformamide (DMF), toluene, or a mixture like methanol (B129727)/cyclohexane)
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Neutralizing agent (e.g., triethylamine (B128534) or sodium bicarbonate)
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Solvents for workup and purification (e.g., ethyl acetate, hexane, methanol)
-
-
Procedure:
-
To a stirred suspension of D-arabitol in the chosen anhydrous solvent, add the acid catalyst.
-
Add benzaldehyde (typically 1.0 to 1.2 equivalents for monobenzylidene formation) to the mixture.
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The reaction temperature and time will be critical for product distribution (see Q2). For thermodynamic control, the reaction may be heated (e.g., to 50-80°C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, cool the reaction mixture to room temperature and quench the catalyst by adding a neutralizing agent until the mixture is neutral.
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Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography. For purification from mono- and di/tri-benzylidene side products, a wash with a lower aliphatic alcohol like methanol can be effective, as the desired product is often less soluble.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired this compound | Formation of multiple isomeric side products. | Optimize reaction conditions to favor the thermodynamic product (higher temperature, longer reaction time). Use a regioselective catalyst if available. |
| Incomplete reaction. | Ensure anhydrous conditions. Use freshly distilled benzaldehyde. Increase reaction time or temperature. Check the activity of the acid catalyst. | |
| Product loss during workup or purification. | Use a less polar solvent for extraction if the product is water-soluble. For purification, try washing the crude product with a solvent in which the side products are more soluble (e.g., methanol). | |
| Presence of significant amounts of dibenzylidene-D-arabitol | Excess benzaldehyde was used. | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of benzaldehyde. |
| Reaction conditions favor the formation of the di-acetal. | Reduce the reaction time and/or temperature. | |
| Difficulty in separating the desired product from isomeric monobenzylidene acetals | Similar polarities of the isomers. | Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary. Recrystallization from different solvent systems can also be attempted. |
| Reaction is very slow or does not proceed | Inactive catalyst. | Use a fresh or properly stored acid catalyst. Ensure anhydrous conditions as water can deactivate the catalyst. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Formation of a complex mixture of unidentified products | Reaction conditions are too harsh (e.g., too high temperature or too much catalyst). | Reduce the amount of acid catalyst. Lower the reaction temperature. |
| Presence of impurities in starting materials. | Use high-purity D-arabitol and freshly distilled benzaldehyde. |
Data Presentation
Table 1: Potential Side Products in the Synthesis of this compound
| Product Type | Potential Isomers | Ring Size | Formation Favored Under |
| Monobenzylidene | 1,3-O-Benzylidene-D-arabitol | 6-membered (Dioxane) | Thermodynamic Control |
| 2,3-O-Benzylidene-D-arabitol | 5-membered (Dioxolane) | Kinetic Control | |
| 4,5-O-Benzylidene-D-arabitol | 5-membered (Dioxolane) | Kinetic Control | |
| Dibenzylidene | 1,3:2,4-di-O-Benzylidene-D-arabitol | 6- and 5-membered | Thermodynamic Control, Excess Benzaldehyde |
Note: The exact distribution of kinetic and thermodynamic products can be complex and may require experimental determination for D-arabitol.
Visualizations
Caption: Reaction pathway for the formation of this compound and potential side products.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
troubleshooting failed reactions with 1,3-O-(S)-Benzylidene-D-arabitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-O-(S)-Benzylidene-D-arabitol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of forming the 1,3-O-(S)-benzylidene acetal (B89532) on D-arabitol?
The primary purpose is to selectively protect the C1 and C3 hydroxyl groups of D-arabitol. This allows for subsequent chemical modifications at the unprotected C2, C4, and C5 positions. The benzylidene acetal is a common protecting group in carbohydrate chemistry due to its relative stability and methods available for its selective removal.
Q2: What are the typical reaction conditions for the synthesis of this compound?
The synthesis is typically an acid-catalyzed reaction between D-arabitol and benzaldehyde (B42025) or a benzaldehyde equivalent like benzaldehyde dimethyl acetal. A common catalyst is a strong acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride (ZnCl₂). The reaction is usually carried out in a non-polar solvent that allows for the removal of water, often through azeotropic distillation with a Dean-Stark apparatus, to drive the equilibrium towards acetal formation.
Q3: What are the most common side products in this reaction?
The most common side products are other isomeric benzylidene acetals, as well as mono- and di-benzylidene derivatives. For instance, the formation of a 2,4-O-benzylidene acetal or a 1,3:2,4-di-O-benzylidene acetal can occur. The ratio of these products is highly dependent on the reaction conditions.
Q4: How can I purify the desired this compound?
Purification can often be achieved through recrystallization. Based on procedures for similar compounds like dibenzylidene sorbitol, washing the crude product with a lower aliphatic alcohol, such as methanol (B129727) or ethanol, at an elevated temperature can effectively remove more soluble impurities like monobenzylidene by-products.[1] Column chromatography on silica (B1680970) gel is another common method for separating isomers.
Q5: Under what conditions is the 1,3-O-benzylidene acetal stable?
Benzylidene acetals are generally stable under neutral and basic conditions. They are also stable to a range of nucleophilic and reducing agents.[2]
Q6: How can the 1,3-O-benzylidene acetal be removed (deprotected)?
Deprotection is typically achieved under acidic conditions. Mild acidic hydrolysis, for example with aqueous acetic acid, can cleave the acetal. For more targeted removal, reductive ring opening using reagents like diisobutylaluminium hydride (DIBAL-H) can be employed to yield a monobenzylated ether.[3] Lewis acids such as erbium triflate (Er(OTf)₃) have also been shown to be effective for mild deprotection of benzylidene derivatives.[2]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete reaction | The reaction is an equilibrium. Ensure efficient removal of water using a Dean-Stark trap or by adding a dehydrating agent. Increase the reaction time or temperature, but monitor for byproduct formation. |
| Catalyst is inactive | Use a freshly opened or properly stored acid catalyst. Consider using a different acid catalyst (e.g., switching from a Brønsted acid to a Lewis acid). |
| Poor quality of starting materials | Use pure D-arabitol and freshly distilled benzaldehyde. Benzaldehyde can oxidize to benzoic acid on storage, which can inhibit the reaction.[4] |
| Suboptimal solvent | Use a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) to facilitate its removal. |
Problem 2: Formation of Multiple Products/Isomers
Possible Causes & Solutions
| Cause | Recommended Action |
| Thermodynamic vs. Kinetic Control | Reaction conditions can favor different isomers. Lower temperatures may favor the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable product. Experiment with varying the reaction temperature. |
| Incorrect Stoichiometry | An excess of benzaldehyde can lead to the formation of di-benzylidene acetals. Use a controlled stoichiometry, typically a slight excess of benzaldehyde, to favor the mono-acetal. |
| Reaction Time | Prolonged reaction times, especially at higher temperatures, can lead to the formation of more stable, but undesired, isomers. Monitor the reaction by TLC to determine the optimal reaction time. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Co-crystallization of byproducts | If recrystallization is ineffective, try a different solvent system. A purification method involving washing the crude solid with a hot lower aliphatic alcohol can be effective in removing more soluble impurities.[1] |
| Similar polarity of products | If column chromatography provides poor separation, try varying the eluent system. A gradient elution may be necessary. |
| Product is an oil or does not crystallize | The product may be impure. Attempt to purify a small amount by column chromatography to obtain a seed crystal for subsequent recrystallizations. |
Problem 4: Unexpected Deprotection or Side Reactions During Subsequent Steps
Possible Causes & Solutions
| Cause | Recommended Action |
| Acidic conditions in subsequent reactions | The benzylidene acetal is acid-labile.[2] If subsequent steps require acidic conditions, consider using a more robust protecting group strategy. |
| Strong reducing agents | Certain reducing agents can lead to reductive ring opening of the acetal. For example, DIBAL-H can open the ring to give a benzyl (B1604629) ether.[3] Choose reducing agents that are compatible with the acetal, or perform the reduction before acetal formation. |
Experimental Protocols
Key Experiment: Synthesis of this compound (Illustrative Protocol)
This is a generalized protocol based on common procedures for benzylidene acetal formation on polyols. Optimization may be required.
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add D-arabitol (1 equivalent).
-
Reagents: Add a suitable solvent (e.g., toluene) and benzaldehyde (1.1 equivalents). Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., triethylamine (B128534) or a saturated solution of sodium bicarbonate).
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Isolation: Remove the solvent under reduced pressure. The crude product may be a solid or a thick oil.
-
Purification:
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Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Washing: Alternatively, wash the crude solid with hot methanol to remove soluble impurities.[1]
-
Chromatography: If necessary, purify the product by column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical flow diagram for troubleshooting common issues.
References
- 1. Production of D-arabitol by Metschnikowia reukaufii AJ14787 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylidene Acetals [organic-chemistry.org]
- 3. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1,3-O-(S)-Benzylidene-D-arabitol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-O-(S)-Benzylidene-D-arabitol. The information is designed to help optimize reaction times and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the reaction time for the synthesis of this compound?
A1: The reaction time is primarily influenced by several factors:
-
Catalyst: The type and concentration of the acid catalyst are critical. Strong Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) or Lewis acids are typically used.[1][2] Insufficient catalyst can lead to a slow reaction, while excessive amounts may cause side reactions.[2]
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Temperature: Increasing the reaction temperature generally accelerates the reaction rate.[3] However, excessively high temperatures can lead to the formation of byproducts.[1]
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Water Removal: The formation of the benzylidene acetal (B89532) is a reversible reaction that produces water.[4] Efficient and continuous removal of water is essential to drive the equilibrium towards the product and shorten the reaction time. This is often achieved through azeotropic distillation using a Dean-Stark apparatus.[1][4]
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Reactant Concentration: Higher concentrations of D-arabitol and benzaldehyde (B42025) (or a benzaldehyde equivalent like benzaldehyde dimethyl acetal) can increase the frequency of molecular collisions and thus, the reaction rate.[3]
Q2: What is the typical reaction time I should expect for this synthesis?
A2: Reaction times can vary significantly depending on the specific conditions. With optimized parameters, such as the use of a highly active catalyst and efficient water removal, the reaction may be completed in as little as a few hours.[1] For instance, some acid-catalyzed acetalizations can reach completion in under an hour at moderately elevated temperatures (e.g., 50°C).[2][5] However, without optimization, the reaction could require significantly longer. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1]
Q3: Can this reaction be performed at room temperature?
A3: Yes, it is possible to synthesize benzylidene acetals at room temperature. One reported method utilizes a solid acid catalyst (Dowex 50WX8) in conjunction with a water scavenger (trichloroacetonitrile) to achieve good yields without the need for heating.[6] This approach can be beneficial for sensitive substrates.
Q4: How can I ensure the desired 1,3-O-(S)-regioisomer is the major product?
A4: The formation of the 1,3-acetal from a 1,2,3-triol system is often thermodynamically favored, leading to a six-membered ring. However, the regioselectivity can be influenced by the reaction conditions. Kinetic control (lower temperature, shorter reaction time) might favor other isomers, while thermodynamic control (higher temperature, longer reaction time) will favor the most stable product. The choice of catalyst and solvent can also play a role in directing the regioselectivity.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Inefficient Water Removal: Water produced during the reaction is inhibiting the forward reaction.[1][4] 2. Inactive or Insufficient Catalyst: The acid catalyst may be neutralized by impurities or used in too low a concentration.[1][2] 3. Low Reaction Temperature: The temperature may not be high enough to achieve a reasonable reaction rate.[3] | 1. Ensure the Dean-Stark apparatus is functioning correctly. Use an appropriate solvent for azeotropic distillation (e.g., toluene (B28343), cyclohexane). Alternatively, use molecular sieves or a chemical water scavenger.[1][4] 2. Use a fresh, pure catalyst. Consider a slight increase in the catalyst loading, but be mindful that excess acid can be detrimental.[2] Ensure starting materials are free of basic impurities. 3. Gradually increase the reaction temperature while monitoring for byproduct formation with TLC. |
| Low Product Yield | 1. Formation of Byproducts: Side reactions such as the formation of other acetal isomers or oligomers may be occurring.[8] 2. Product Hydrolysis during Workup: The acetal product can be sensitive to aqueous acid and may hydrolyze back to the starting materials.[9] 3. Incomplete Reaction: The reaction may not have reached completion. | 1. Optimize the reaction temperature and time. Consider using a milder catalyst.[1] 2. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate) before performing an aqueous extraction.[1] 3. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of a mixture of isomers. 2. Catalyst or Solvent Effects: The choice of catalyst and solvent can influence which hydroxyl groups react.[7] | 1. For the thermodynamically more stable 1,3-isomer, ensure the reaction is allowed to equilibrate, which may require a longer reaction time or higher temperature. For kinetically favored products, use milder conditions. 2. Experiment with different acid catalysts (e.g., Brønsted vs. Lewis acids) and solvents to optimize for the desired isomer. |
Optimization of Reaction Time - Data Summary
| Parameter | Condition | Effect on Reaction Time | Reference |
| Temperature | Increase from room temp. to reflux | Decrease | [3] |
| Catalyst Concentration | Increase from low to optimal | Decrease | [2][10] |
| Catalyst Concentration | Increase from optimal to excessive | May Increase (due to side reactions) | [2] |
| Water Removal | Inefficient vs. Efficient | Significant Decrease | [1][4] |
Experimental Protocols
Protocol 1: Standard Method with Azeotropic Water Removal
This protocol is a standard procedure for the formation of benzylidene acetals using a Dean-Stark apparatus.
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Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: To the flask, add D-arabitol, a suitable solvent that forms an azeotrope with water (e.g., toluene or cyclohexane), benzaldehyde (or benzaldehyde dimethyl acetal), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
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Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is complete when the starting material (D-arabitol) is no longer visible.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound.
Protocol 2: Room Temperature Method
This protocol is based on a metal-free synthesis of benzylidene acetals at ambient temperature.[6]
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Reagent Preparation: In a flask, dissolve D-arabitol in a suitable solvent.
-
Catalyst and Scavenger Addition: Add a solid acid catalyst (e.g., Dowex 50WX8) and a chemical water scavenger (e.g., trichloroacetonitrile).
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Aldehyde Addition: Add benzaldehyde to the mixture.
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Reaction: Stir the reaction mixture at room temperature.
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Monitoring: Monitor the reaction progress by TLC.
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Workup: Upon completion, filter off the solid catalyst. Quench the reaction as required based on the water scavenger used.
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Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for a slow or incomplete reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,3-O-(S)-Benzylidene-D-arabitol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,3-O-(S)-Benzylidene-D-arabitol, with a focus on the effects of temperature. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature for this compound is 2-8°C. Storing the compound at temperatures above this range can lead to degradation and compromise its purity.
Q2: What are the primary degradation pathways for this compound, particularly at elevated temperatures?
A2: The primary degradation pathway for this compound at elevated temperatures is hydrolysis of the benzylidene acetal (B89532). This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions. The hydrolysis results in the cleavage of the acetal bond, yielding D-arabitol and benzaldehyde (B42025).
Q3: Are there any visible signs of degradation to watch for?
A3: While subtle degradation may not be visually apparent, significant decomposition might lead to a change in the physical appearance of the compound, such as discoloration or a change in texture. The presence of a benzaldehyde odor could also indicate hydrolysis of the acetal. For accurate assessment, analytical methods such as HPLC or NMR are recommended.
Q4: How can I minimize the thermal degradation of this compound during my experiments?
A4: To minimize thermal degradation, it is crucial to maintain low temperatures throughout your experimental procedures whenever possible. Avoid prolonged exposure to elevated temperatures. If heating is necessary, it should be done for the shortest possible duration and under controlled conditions. Additionally, ensuring the use of anhydrous solvents and inert atmospheres can help prevent hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling at elevated temperatures. | 1. Verify the storage conditions of your compound. Ensure it has been consistently stored at 2-8°C.2. Analyze the purity of your current stock of this compound using a suitable analytical method (e.g., HPLC, NMR) to check for the presence of degradation products like D-arabitol and benzaldehyde.3. If degradation is confirmed, procure a fresh batch of the compound and ensure strict adherence to recommended storage and handling protocols.4. For future experiments, minimize the time the compound is exposed to temperatures above the recommended storage range. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR). | Thermal decomposition of the compound during the experiment or analysis. | 1. Review your experimental protocol to identify any steps involving high temperatures that could be modified.2. If using techniques like GC-MS, consider that high injection port temperatures can cause on-column degradation. Lowering the injector temperature might be necessary.3. For HPLC analysis, ensure the mobile phase is neutral and free of acidic or basic contaminants that could catalyze hydrolysis, especially if the column is heated.4. Characterize the unexpected peaks to confirm if they correspond to known degradation products. |
| Change in physical properties of the solid compound (e.g., color, clumping). | Absorption of moisture and subsequent hydrolysis, potentially accelerated by ambient temperature fluctuations. | 1. Store the compound in a desiccator, even within the recommended 2-8°C range, to protect it from moisture.2. When handling the compound, work in a dry environment (e.g., a glove box with an inert atmosphere) to minimize exposure to humidity.3. If moisture absorption is suspected, the purity should be re-assessed before use. |
Quantitative Data on Thermal Stability
| Compound | Melting Point (°C) | Decomposition Onset Temperature (°C) |
| D-Mannitol | 166 - 168 | ~300 |
| Xylitol | 92 - 96 | ~240 |
Note: The decomposition onset temperatures are approximate and can vary depending on the analytical conditions (e.g., heating rate in Thermogravimetric Analysis).
Experimental Protocols
Protocol for Assessing Thermal Stability of this compound
This protocol outlines a general method for determining the thermal stability of this compound using High-Performance Liquid Chromatography (HPLC).
1. Materials:
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This compound
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HPLC-grade water
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HPLC-grade acetonitrile
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Thermostatically controlled heating block or oven
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HPLC system with a suitable column (e.g., C18) and UV detector
2. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Aliquot the stock solution into several vials.
3. Incubation at Different Temperatures:
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Place the vials in heating blocks or ovens set to various temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
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At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature and immediately cool it to stop any further degradation.
4. HPLC Analysis:
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Analyze the samples by HPLC. A typical method could be an isocratic elution with a mobile phase of water:acetonitrile (e.g., 70:30 v/v) on a C18 column, with UV detection at a wavelength where the benzylidene group absorbs (e.g., 254 nm).
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Quantify the peak area of the intact this compound and any new peaks that appear, which may correspond to degradation products.
5. Data Analysis:
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Calculate the percentage of remaining this compound at each time point and temperature.
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Plot the percentage of the intact compound against time for each temperature to determine the degradation kinetics.
Visualizations
Troubleshooting Logic for Stability Issues
The following diagram illustrates a logical workflow for troubleshooting stability-related problems encountered during experiments with this compound.
preventing racemization with 1,3-O-(S)-Benzylidene-D-arabitol
Welcome to the technical support center for the application of 1,3-O-(S)-Benzylidene-D-arabitol in stereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot issues encountered during its use to control stereochemistry and prevent racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent racemization?
A1: this compound is a chiral molecule derived from the reaction of D-arabitol and benzaldehyde (B42025). It functions as a chiral auxiliary or a stereodirecting protecting group.[1][2] It does not prevent racemization in the classical sense of stopping an existing chiral center from inverting. Instead, it is used in asymmetric synthesis to control the formation of new stereocenters. By temporarily attaching this chiral group to a prochiral molecule, you create a diastereomeric intermediate. The inherent chirality of the benzylidene-arabitol backbone sterically hinders one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This leads to the preferential formation of one diastereomer over the other, thus avoiding a 50:50 racemic mixture.[3][4]
Q2: In what types of reactions is this compound typically used?
A2: This chiral auxiliary is valuable in reactions where a new stereocenter is created adjacent to the arabitol backbone. Examples include diastereoselective alkylations, aldol (B89426) reactions, and reductions of ketones on a side chain attached to the arabitol moiety.[3][5] The rigid cyclic acetal (B89532) structure is key to transmitting the stereochemical information from the arabitol to the reaction site.[6]
Q3: What is the difference between a chiral auxiliary and a protecting group?
A3: A protecting group is any group temporarily added to a functional group to prevent it from reacting, which is later removed.[7] A chiral auxiliary is a specific type of protecting group that is also chiral. Its primary purpose is to control the stereochemical outcome of a reaction.[1][2] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. This compound serves both roles: it protects the 1,3-diol of arabitol and directs the stereochemistry of subsequent transformations.
Q4: How is the benzylidene acetal group removed after the reaction?
A4: The benzylidene acetal can be removed under various conditions. The most common methods include:
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Acidic Hydrolysis: Treatment with mild aqueous acid (e.g., acetic acid/water, catalytic p-toluenesulfonic acid in a wet solvent) can cleave the acetal.[8]
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Hydrogenolysis: Catalytic hydrogenation (e.g., H₂ over Pd/C) will cleave the acetal to give a benzyl (B1604629) ether at one oxygen and a free hydroxyl at the other, or under harsher conditions, can remove the benzyl group entirely.[9]
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Lewis Acid Catalysis: Various Lewis acids can promote the deprotection under mild conditions, which can be useful for sensitive substrates.[10][11]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity / Poor Racemization Control
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?
A: Low diastereoselectivity is a common problem and can be influenced by several factors. Here are some troubleshooting steps:
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Lower the Reaction Temperature: Many stereoselective reactions are highly temperature-dependent. A lower temperature (e.g., -78 °C) reduces the kinetic energy of the system, amplifying the energetic difference between the two transition states that lead to the different diastereomers.
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Change the Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the substrate-reagent complex. Non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) often provide better stereocontrol than coordinating solvents like THF.
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Vary the Reagents/Additives:
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For enolate-based reactions, the choice of base (e.g., LDA, KHMDS) and the presence of Lewis acidic additives (e.g., ZnCl₂, TiCl₄) can significantly influence the facial selectivity of the electrophilic attack.
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For reductions, bulky reducing agents (e.g., L-Selectride®) often provide higher stereoselectivity than smaller ones (e.g., NaBH₄).
-
-
Ensure Anhydrous Conditions: Water can interfere with the formation of well-defined transition states, especially in reactions involving organometallics or Lewis acids, leading to a loss of selectivity.
Issue 2: Problems with Benzylidene Acetal Formation
Q: I am getting a low yield of the this compound, or a mixture of different acetals.
A: The formation of the benzylidene acetal requires careful control of conditions.
-
Catalyst Choice: While strong acids like p-toluenesulfonic acid (TsOH) are common, they can sometimes lead to side products. Consider using a milder catalyst like 10-camphorsulfonic acid (CSA) or a Lewis acid such as Cu(OTf)₂.[12]
-
Efficient Water Removal: The reaction is an equilibrium. Water must be removed to drive it to completion. Use a Dean-Stark apparatus for azeotropic removal of water with a solvent like toluene. Alternatively, use a dehydrating agent like anhydrous CuSO₄.
-
Reactant Stoichiometry: Using a slight excess of benzaldehyde can help drive the reaction forward. However, a large excess can make purification difficult.
-
Purification: The desired 1,3-acetal may need to be separated from other isomers (e.g., 2,4-acetal) or di-acetal products by careful column chromatography or recrystallization.
Issue 3: Difficulty with Benzylidene Acetal Deprotection
Q: The deprotection of the benzylidene group is either incomplete or cleaves other protecting groups on my molecule.
A: Deprotection requires conditions that are selective for the acetal.
-
Incomplete Reaction: If acidic hydrolysis is sluggish, consider slightly increasing the temperature or using a stronger acid catalyst. For hydrogenolysis, ensure the catalyst is active and the system is free of catalyst poisons.
-
Loss of Other Protecting Groups: If your molecule contains other acid-sensitive groups (e.g., silyl (B83357) ethers, t-butyl esters), standard acidic hydrolysis may not be suitable.
-
Solution 1: Milder Acid: Use very mild conditions, such as 80% acetic acid in water, or catalytic pyridinium (B92312) p-toluenesulfonate (PPTS) in a THF/water mixture.
-
Solution 2: Non-Hydrolytic Methods: Consider methods that avoid strong acids. Reductive cleavage using reagents like DIBAL-H can be highly selective.[13][14] Another option is using molecular iodine in acetone, which operates under neutral conditions.[8]
-
-
Unwanted Rearrangement or Epimerization: Harsh deprotection conditions (strong acid or base) can sometimes lead to epimerization at adjacent chiral centers. Always use the mildest conditions possible and keep reaction times to a minimum.
Quantitative Data Summary
The effectiveness of this compound in directing stereochemistry is highly dependent on reaction conditions. The following table provides representative data for a hypothetical diastereoselective alkylation of a lithiated derivative of 2-O-acetyl-1,3-O-(S)-benzylidene-D-arabitol with benzyl bromide, illustrating the impact of key parameters.
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Excess (d.e., %) |
| 1 | LDA | THF | 0 | 65 |
| 2 | LDA | THF | -78 | 85 |
| 3 | LDA | Toluene | -78 | 92 |
| 4 | KHMDS | Toluene | -78 | 95 |
| 5 | LDA | THF / HMPA | -78 | <10 (racemic) |
This data is illustrative and serves as a general guide for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add D-arabitol (15.2 g, 100 mmol), benzaldehyde (11.7 g, 110 mmol), and toluene (250 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.5 g, 2.6 mmol).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Quench by adding triethylamine (B128534) (1 mL) to neutralize the acid. Wash the organic phase with saturated aqueous sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).
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Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Protocol 2: Diastereoselective Alkylation (Hypothetical Example)
(This protocol assumes further modification of the free hydroxyl groups, for instance, protection of the 2,4,5-hydroxyls, followed by selective deprotection and oxidation to introduce a reactive site.)
-
Setup: Dissolve the substrate, 2-O-pivaloyl-1,3-O-(S)-benzylidene-D-arabitol-5-oic acid methyl ester (1.0 eq), in anhydrous toluene (0.1 M solution) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add freshly prepared Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography. Determine the diastereomeric excess (d.e.) by ¹H NMR analysis of the purified product or by chiral HPLC.
Protocol 3: Deprotection of the Benzylidene Acetal
-
Setup: Dissolve the benzylidene-protected compound (1.0 eq) in a 9:1 mixture of acetic acid and water (0.1 M).
-
Reaction: Stir the solution at 40-50 °C. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Cool the mixture to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected diol. Further purification may be required.
Visualizations
Caption: Experimental workflow for stereoselective synthesis.
Caption: Factors influencing diastereoselectivity in synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-O-(S)-Benzylidene-D-arabitol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-O-(S)-Benzylidene-D-arabitol, with a focus on challenges related to scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low to no product formation. | - Inactive catalyst.- Insufficient reaction time.- Presence of water in the reaction mixture.- Low reaction temperature. | - Use freshly fused and powdered zinc chloride or fresh p-toluenesulfonic acid.- Increase the reaction time and monitor by TLC.- Ensure all glassware is dry and use anhydrous solvents.- If using a solvent, ensure the reaction is heated to a temperature that allows for azeotropic removal of water. |
| SYN-002 | Formation of multiple products (e.g., di- and tri-benzylidene acetals). | - Incorrect stoichiometry of benzaldehyde (B42025).- Prolonged reaction time or harsh reaction conditions. | - Use a controlled amount of benzaldehyde (e.g., 1.0-1.2 equivalents).- Monitor the reaction closely by TLC and stop when the desired mono-acetal is the major product.- Consider milder catalysts or reaction conditions. |
| SYN-003 | Difficulty in purifying the product from starting materials and byproducts. | - Similar polarities of the desired product and byproducts.- Co-precipitation of impurities with the product. | - Optimize column chromatography conditions (e.g., solvent gradient, silica (B1680970) gel type).- Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).- For large-scale purification, consider fractional crystallization. |
| SCALE-001 | Reaction stalls or proceeds very slowly at a larger scale. | - Inefficient mixing leading to poor contact between reactants and catalyst.- Inadequate heat transfer, resulting in lower reaction temperatures in the bulk of the mixture. | - Use an appropriate overhead stirrer to ensure efficient mixing.- Use a reactor with a jacket for better temperature control.- Consider a more dilute reaction mixture to improve mass transfer. |
| SCALE-002 | Product yield is significantly lower on a larger scale compared to the lab scale. | - Inefficient removal of water at a larger scale.- Localized overheating leading to side reactions.- Challenges in work-up and product isolation at scale. | - Use a Dean-Stark trap or a similar setup for efficient azeotropic water removal.- Ensure uniform heating and good temperature control.- Optimize extraction and filtration procedures for larger volumes. |
| SCALE-003 | Product quality and consistency vary between batches. | - Variations in the quality of raw materials (D-arabitol, benzaldehyde, catalyst).- Inconsistent reaction conditions (temperature, time, mixing speed). | - Establish strict quality control for all incoming raw materials.- Implement a standard operating procedure (SOP) with well-defined process parameters.- Use automated process control systems for larger-scale manufacturing. |
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst for the synthesis of this compound?
A1: The most commonly used catalysts for benzylidene acetal (B89532) formation are Lewis acids and Brønsted acids. For this specific type of synthesis, zinc chloride (ZnCl₂) and p-toluenesulfonic acid (p-TsOH) are frequently employed.
Q2: How can I control the regioselectivity to favor the formation of the 1,3-acetal over other isomers?
A2: The formation of the 1,3-O-benzylidene acetal is often the thermodynamically favored product for 1,3-diols in a five-carbon chain like arabitol. To enhance selectivity, it is crucial to use a controlled amount of benzaldehyde (close to one equivalent) and to carefully monitor the reaction to avoid the formation of di-acetals.
Q3: What is the role of a Dean-Stark apparatus in this synthesis, and is it necessary for scale-up?
A3: The reaction of D-arabitol with benzaldehyde produces water as a byproduct. Since the reaction is reversible, the presence of water can inhibit the formation of the product. A Dean-Stark apparatus is used to azeotropically remove water from the reaction mixture, thus driving the equilibrium towards the product. This is highly recommended, especially for larger-scale reactions where efficient water removal is critical for achieving high yields.
Q4: What are the typical byproducts I should expect in this reaction?
A4: Besides the desired this compound, you may observe the formation of other acetals, such as the 2,4- and 4,5-isomers, as well as di- and tri-benzylidene acetals if an excess of benzaldehyde is used or the reaction is left for too long. Unreacted D-arabitol and benzaldehyde will also be present in the crude reaction mixture.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For the characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and stereochemistry. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of monobenzylidene acetals of pentitols, which can be used as a reference for the synthesis of this compound.
| Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| D-Ribono-1,5-lactone | Concentrated HCl | Benzaldehyde | 7 | 87 | [1] |
| D-Ribono-1,5-lactone | NaBH₄, MeOH | THF | 1 | 86 | [1] |
| Sorbitol | p-Toluenesulfonic acid | Cyclohexane | 3 | 95 | [2] |
| Xylitol | 50% Sulfuric acid | Benzaldehyde | - | - | [3] |
| Methyl α-D-glucopyranoside | Zinc Chloride | Benzaldehyde | 48 | ~85 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Lab Scale)
This protocol is adapted from a standard procedure for the synthesis of benzylidene acetals of polyols.
Materials:
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D-arabitol
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Benzaldehyde (freshly distilled)
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Anhydrous zinc chloride (freshly fused and powdered)
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Methanol
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Deionized water
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Anhydrous sodium sulfate
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Stirring motor for viscous mixtures
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Buchner funnel and filter paper
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, combine D-arabitol (1 equivalent), freshly fused and powdered anhydrous zinc chloride (1.5 equivalents), and freshly distilled benzaldehyde (1.5 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature. The mixture will become a thick paste. Continue stirring for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).
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Quenching and Work-up: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing cold water while stirring. Add hexane and continue stirring for 30 minutes to help remove excess benzaldehyde.
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Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with copious amounts of water, followed by a wash with hexane to remove residual benzaldehyde.
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Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 1,3-O-(S)-Benzylidene-D-arabitol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,3-O-(S)-Benzylidene-D-arabitol from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The most common byproducts in the synthesis of this compound include unreacted starting materials (D-arabitol and benzaldehyde), as well as other isomeric acetals. Depending on the reaction conditions, you may also encounter di-benzylidene arabitol isomers or the corresponding 1,3-O-(R)-Benzylidene-D-arabitol. In cases of incomplete reaction or side reactions, mono-benzylidene arabitol species may also be present.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the scale of your reaction and the nature of the impurities.
Q3: What is a good starting point for a solvent system in column chromatography?
A3: A good starting point for silica (B1680970) gel column chromatography is a solvent system of hexane (B92381) and ethyl acetate (B1210297). You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your target compound. For more polar byproducts, a higher concentration of ethyl acetate or the addition of a small amount of methanol (B129727) may be necessary.
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: Benzylidene acetals can be sensitive to the acidic nature of silica gel, which can cause hydrolysis.[1] To mitigate this, you can:
-
Neutralize the silica gel: Add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.
-
Work quickly: A faster elution with a slightly more polar solvent system can minimize the time the compound spends on the column.
Q5: What solvents are recommended for the recrystallization of this compound?
A5: While a specific solvent for this exact compound is not widely reported, you can screen solvents based on the polarity of the molecule. Good starting points for recrystallization include:
-
Ethanol or Methanol: These are often good solvents for polar compounds.
-
Toluene or Xylene: These less polar solvents may be effective, especially for removing more polar impurities.
-
Mixed solvent systems: A mixture of a good solvent and a poor solvent (e.g., ethanol/water, toluene/hexane) can be very effective for inducing crystallization.
Troubleshooting Guides
Problem 1: Poor Separation in Column Chromatography
If you are experiencing poor separation between your desired product and byproducts, consider the following:
-
Optimize the Solvent System: Run a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation. A good solvent system will show clear separation between the spot corresponding to your product and those of the impurities.
-
Column Dimensions and Packing: Ensure you are using a column with the appropriate diameter and length for the amount of crude material. Proper packing of the column is crucial to avoid channeling and band broadening.
-
Sample Loading: Overloading the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with your starting solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 2: Product Does Not Crystallize
If your product fails to crystallize from a chosen solvent, try the following:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of the pure product to the solution to act as a nucleation site.
-
Cooling: Slowly cool the solution in an ice bath or refrigerator.
-
-
Solvent Screening: Your chosen solvent may be too good a solvent. Experiment with different solvents or solvent mixtures.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude product in the minimum amount of a suitable hot solvent.
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Hot Filtration (optional): If there are insoluble impurities, filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | C₁₂H₁₆O₅ | 240.25 | Powder |
| D-Arabitol | C₅H₁₂O₅ | 152.15 | Solid |
| Benzaldehyde | C₇H₆O | 106.12 | Liquid |
Table 2: Suggested Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (starting point) | Application Notes |
| Silica Gel | Hexane:Ethyl Acetate (9:1) | Gradually increase the proportion of ethyl acetate to elute more polar compounds. |
| Neutral Alumina | Dichloromethane:Methanol (98:2) | A good alternative if the compound is unstable on silica gel. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Catalyst Poisoning in 1,3-O-(S)-Benzylidene-D-arabitol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst performance during the synthesis of 1,3-O-(S)-Benzylidene-D-arabitol.
Troubleshooting Guide
This guide addresses common problems related to catalyst poisoning and deactivation in a question-and-answer format.
Q1: My reaction is stalled or proceeding very slowly, even with a sufficient amount of catalyst. What could be the cause?
A1: A stalled or sluggish reaction is a primary indicator of catalyst poisoning or inhibition. The acidic catalyst, whether a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride (ZnCl₂), may be neutralized or its active sites blocked.
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Potential Cause 1: Basic Impurities. Trace amounts of basic compounds in your starting materials (D-arabitol or benzaldehyde) or solvent can neutralize the acid catalyst.
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Potential Cause 2: Water Content. Acetal (B89532) formation is a reversible reaction that produces water.[1] Excessive water in the reaction mixture, either from wet starting materials/solvents or as the reaction progresses without its removal, can drive the equilibrium back to the starting materials and inhibit catalyst activity.
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Potential Cause 3: Benzoic Acid Impurity. Benzaldehyde (B42025) can readily oxidize in the presence of air to form benzoic acid.[2][3] While acidic, benzoic acid is a weaker acid than p-TsOH and can interfere with the catalytic cycle, potentially by competing for active sites on the catalyst or forming less reactive intermediates.
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Potential Cause 4: Other Polyol Impurities. If the D-arabitol was sourced from a biological process, it might contain other polyols like xylitol (B92547) or mannitol. These can compete with D-arabitol for the catalyst and benzaldehyde, slowing the formation of the desired product.
Q2: I observe a significant decrease in yield compared to previous successful reactions. How can I troubleshoot this?
A2: A consistent drop in yield often points to a systematic issue with one of the reaction components or the setup.
-
Troubleshooting Steps:
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Reagent Purity Check:
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Benzaldehyde: Test for the presence of benzoic acid. An older bottle of benzaldehyde is more likely to have oxidized. Consider purification by distillation.
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D-arabitol: If possible, obtain a certificate of analysis to check for impurities like other sugar alcohols.
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Solvent: Ensure the use of anhydrous solvents. If using a solvent that forms an azeotrope with water (like toluene), ensure your Dean-Stark apparatus is functioning correctly to remove water.
-
-
Catalyst Health:
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If using a fresh batch of catalyst does not solve the issue, consider that the source may be contaminated.
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For solid acid catalysts, ensure they have been properly stored to prevent moisture absorption.
-
-
Reaction Environment:
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Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of benzaldehyde.
-
-
Q3: How can I regenerate a poisoned acid catalyst?
A3: Regeneration of the catalyst depends on the nature of the poison and the type of catalyst.
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For homogeneous catalysts like p-TsOH: Regeneration in situ is generally not feasible. It is more practical to neutralize the reaction mixture, perform a workup to remove the catalyst, and use a fresh batch for the next reaction.
-
For heterogeneous catalysts (e.g., Amberlyst resin):
-
Filter the catalyst from the reaction mixture.
-
Wash thoroughly with a non-polar solvent (e.g., hexane) to remove organic residues.
-
Wash with an acidic solution (e.g., dilute HCl) to remove basic poisons.
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Rinse with deionized water until the washings are neutral.
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Wash with an organic solvent (e.g., methanol) to remove water.
-
Dry the catalyst thoroughly under vacuum before reuse.
-
Frequently Asked Questions (FAQs)
Q: What are the most common catalysts used for the synthesis of this compound?
A: The most common catalysts are Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and camphorsulfonic acid (CSA), and Lewis acids, like zinc chloride (ZnCl₂) or copper(II) triflate (Cu(OTf)₂). Heterogeneous acid catalysts like Amberlyst resins can also be used for easier removal.
Q: What are the likely impurities in my starting materials that could be poisoning the catalyst?
A:
-
D-Arabitol: Other polyols (e.g., xylitol, sorbitol, mannitol) from the manufacturing process, residual acids or bases from purification, and water.
-
Benzaldehyde: Benzoic acid (from oxidation), benzyl (B1604629) alcohol, and toluene (B28343) are common impurities.[4] Water can also be present.
Q: Can excess water in the reaction act as a catalyst poison?
A: While not a classic poison that irreversibly binds to the catalyst, excess water will inhibit the reaction. The formation of the benzylidene acetal is an equilibrium reaction that produces water. According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the starting materials, thus reducing the yield and apparent activity of the catalyst. Active removal of water is crucial for driving the reaction to completion.[1]
Q: My benzaldehyde has a white solid in it. Can I still use it?
A: The white solid is likely benzoic acid, which has formed from the oxidation of benzaldehyde by air.[3] It is highly recommended to purify the benzaldehyde by distillation before use, as the benzoic acid can interfere with the reaction.
Q: How can I prevent catalyst poisoning in my reactions?
A:
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Use High-Purity Reagents: Start with the highest purity D-arabitol and benzaldehyde available.
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Purify Benzaldehyde: If the benzaldehyde is old or has been exposed to air, purify it by distillation.
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Use Anhydrous Conditions: Use anhydrous solvents and dry glassware. If the reaction is sensitive to water, perform it under an inert atmosphere.
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Remove Water Azeotropically: For reactions in solvents like toluene, use a Dean-Stark apparatus to continuously remove the water produced during the reaction.
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Proper Storage: Store reagents and catalysts in tightly sealed containers, protected from moisture and air.
Quantitative Data Summary
The following tables provide typical ranges for reaction parameters under normal conditions and hypothetical scenarios under poisoned conditions for the synthesis of benzylidene acetals of polyols.
| Parameter | Typical Range (Normal Conditions) | Hypothetical Range (Poisoned Catalyst) |
| Catalyst Loading (p-TsOH) | 0.05 - 0.2 equivalents | > 0.3 equivalents (to overcome poison) |
| Reaction Time | 2 - 6 hours | 12 - 24+ hours or no completion |
| Yield of 1,3-O-Benzylidene Acetal | 70 - 90% | < 40% |
| Water Content in Solvent | < 0.01% | > 0.1% |
| Impurity | Source | Potential Effect on Reaction |
| Benzoic Acid | Benzaldehyde Oxidation[2][3] | Neutralizes basic catalysts, competes with acid catalysts. |
| Water | Reagents, Atmosphere | Shifts equilibrium, hydrolyzes product.[1] |
| Basic Residues | D-arabitol Purification | Neutralizes acid catalyst. |
| Other Polyols | D-arabitol Source | Compete for reagents, lowering yield of desired product. |
Experimental Protocols
Protocol: Synthesis of a Benzylidene Acetal of a Polyol (Adapted)
-
Preparation: A mixture of the polyol (e.g., methyl α-D-glucopyranoside, 1 equivalent), freshly fused and powdered zinc chloride (as Lewis acid catalyst), and benzaldehyde (practical grade) is prepared.[5]
-
Reaction: The mixture is stirred at room temperature for an extended period (e.g., 48 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up:
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol-water).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Synthesis of a β-(1→3)-d-Rhamnotetraose by a One-Pot, Multiple Radical Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009128087A2 - A method for synthesis of dibenzylidene sorbitol in high yields - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess for 1,3-O-(S)-Benzylidene-D-arabitol Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical measure of reaction success and product purity. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of 1,3-O-(S)-Benzylidene-D-arabitol and related chiral diols: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). We present a summary of their performance characteristics, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of NMR spectroscopy with chiral derivatizing agents, chiral HPLC, and chiral GC for the analysis of chiral diols.
| Parameter | NMR Spectroscopy (with Chiral Derivatizing Agent) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of diastereomers with a chiral derivatizing agent, leading to distinct and quantifiable signals in the NMR spectrum. | Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times. | Separation of volatile enantiomers or their volatile derivatives based on their differential interaction with a chiral stationary phase. |
| Typical Accuracy | High (error in ee measurements can be within 2%).[1] | High (validated methods often show recovery rates of 98-102%).[2] | High (bias typically <6%).[3] |
| Typical Precision | High (RSD <2% for repeated measurements). | High (Intra- and inter-day precision with RSD <2% is achievable).[2] | High (RSD <10%).[3] |
| Limit of Detection (LOD) | Analyte dependent, generally in the low milligram to high microgram range in the NMR tube. | High sensitivity, typically in the low µg/mL to ng/mL range, depending on the detector.[2] | Very high sensitivity, can reach the µmol/L to pmol/L range, especially with sensitive detectors like ECD or MS.[3] |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the milligram to microgram range. | Typically in the µg/mL to ng/mL range.[2] | Typically in the µmol/L range.[3] |
| Sample Throughput | High; analysis time is typically short (5-20 minutes per sample).[4] | Moderate; run times are typically 15-60 minutes per sample, and method development can be time-consuming.[4] | Moderate to high; analysis times can be in the range of 20-40 minutes. |
| Method Development | Relatively straightforward, involving the selection of an appropriate chiral derivatizing agent and optimization of reaction conditions. | Can be complex and time-consuming, requiring screening of multiple chiral columns and mobile phases. | Requires optimization of temperature programs and selection of a suitable chiral column and derivatization method if the analyte is not volatile. |
| Solvent Consumption | Low (typically <1 mL of deuterated solvent per sample).[4] | High (can exceed 50 mL of mobile phase per sample).[4] | Low (uses carrier gas, with small volumes of solvent for sample preparation). |
Experimental Protocols
NMR Spectroscopy: Chiral Derivatization Method
This protocol describes the use of a chiral derivatizing agent to form diastereomers that can be distinguished and quantified by ¹H NMR spectroscopy.
Materials:
-
This compound sample
-
2-Formylphenylboronic acid
-
(S)-(-)-α-Methylbenzylamine (or other enantiopure amine)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
Vortex mixer
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Addition of Derivatizing Agents: To the NMR tube, add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of (S)-(-)-α-methylbenzylamine.
-
Reaction: Cap the NMR tube and mix the contents thoroughly using a vortex mixer for 1-2 minutes at room temperature. The formation of the diastereomeric iminoboronate esters is typically rapid.[5]
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample. It is crucial to ensure that the spectral window and resolution are sufficient to resolve the signals of the diastereomers. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio for accurate integration.
-
Data Analysis: Identify a set of well-resolved signals corresponding to the two diastereomers. Integrate the respective signals. The enantiomeric excess (ee) is calculated using the following formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a chiral HPLC method for the separation of this compound enantiomers. Method development will involve screening different chiral stationary phases and mobile phases.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)
-
Chiral HPLC columns (e.g., polysaccharide-based columns like Chiralpak AD-H, Chiralcel OD-H, or cyclodextrin-based columns)
-
HPLC system with a UV or refractive index (RI) detector
Procedure:
-
Column and Mobile Phase Selection: Based on the polarity of this compound, a normal-phase separation on a polysaccharide-based chiral stationary phase is a good starting point. A mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is commonly used.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (due to the benzylidene group)
-
Injection Volume: 10 µL
-
-
Method Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the ratio of hexane (B92381) to isopropanol, or try a different alcohol modifier). Different chiral columns should also be screened.
-
Data Analysis: Once the enantiomers are baseline resolved, the enantiomeric excess is determined by the relative peak areas: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Chiral Gas Chromatography (GC)
This protocol outlines a method for the determination of the enantiomeric excess of arabitol, which can be adapted for its benzylidene derivative, likely after removal of the benzylidene group and derivatization to increase volatility.
Materials:
-
This compound sample
-
Reagents for deprotection (if necessary, e.g., mild acid)
-
Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA)
-
GC-grade solvents (e.g., ethyl acetate)
-
Chiral GC column (e.g., β-cyclodextrin-based column like beta-Dex 120)
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
Procedure:
-
Sample Preparation and Derivatization:
-
If analyzing the arabitol core, the benzylidene group may need to be removed through hydrolysis.
-
The resulting arabitol is then derivatized to increase its volatility. A common method is trifluoroacetylation.[3] To a dried sample of the arabitol, add a solution of trifluoroacetic anhydride in an appropriate solvent. Heat the mixture to ensure complete derivatization.
-
After the reaction, the excess reagent and solvent are evaporated under a stream of nitrogen. The residue is redissolved in a suitable solvent for GC injection.
-
-
Chromatographic Conditions (Example based on arabitol analysis): [3]
-
Column: beta-Dex 120 (60 m x 0.25 mm I.D.)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Detector Temperature: 280 °C (for FID)
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two separated enantiomer derivatives: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Mandatory Visualization
Caption: Workflow for the determination of enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. dujps.com [dujps.com]
- 3. Gas chromatographic determination of D-/L-arabinitol ratio in healthy Polish children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
Chiral HPLC Analysis of 1,3-O-(S)-Benzylidene-D-arabitol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoselective analysis of chiral molecules is a critical aspect of modern drug discovery and development, as the enantiomeric purity of a compound can significantly impact its pharmacological and toxicological profile. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of 1,3-O-(S)-Benzylidene-D-arabitol and related protected polyols. We will delve into the performance of different chiral stationary phases (CSPs), present supporting experimental data for analogous compounds, and provide detailed experimental protocols to assist researchers in selecting and optimizing their analytical strategies.
Principles of Chiral HPLC Separation
Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase leads to different retention times, allowing for their separation and quantification. The most common types of CSPs include polysaccharide-based, cyclodextrin-based, and Pirkle-type phases. The choice of CSP and mobile phase is crucial for achieving successful enantioselective separation.
Performance Comparison of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is the most critical parameter in developing a successful chiral separation method. Polysaccharide-based and cyclodextrin-based CSPs are the most widely used for the separation of a broad range of chiral compounds, including those with hydroxyl and acetal (B89532) functionalities present in protected polyols like this compound.
Polysaccharide-Based CSPs: These CSPs, typically derivatives of cellulose (B213188) or amylose, are known for their broad enantioselectivity. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. Columns like Chiralcel® OD (cellulose-based) and Chiralpak® AD (amylose-based) are popular choices.
Cyclodextrin-Based CSPs: These phases consist of cyclodextrins (cyclic oligosaccharides) bonded to a silica (B1680970) support. The primary mechanism of chiral recognition is inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386). The separation is influenced by the size of the cyclodextrin cavity and the functional groups on both the analyte and the cyclodextrin.
Alternative Techniques: While HPLC is the predominant technique, other methods like gas chromatography (GC) with a chiral stationary phase can also be employed for the analysis of volatile derivatives of polyols. For instance, the enantiomers of 1,2-O-isopropylidene-sn-glycerol, a related protected diol, have been successfully separated using a (6-O-t-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin based GC column.
Quantitative Data Comparison
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Separation Factor (α) | Resolution (R) |
| rac-1-O-Benzyl-2,3-di-O-octanoyl-glycerol | Chiralcel OD | Hexane/Isopropanol (99:1) | 1.0 | t1: 20.70, t2: 21.93 | 1.06 | - |
| rac-1-O-Benzyl-2-O-octanoyl-glycerol | Chiralcel OD | Hexane/Isopropanol (90:10) | 1.0 | t1: 19.78, t2: 22.26 | 1.25 | - |
Data sourced from a study on the HPLC separation of glycerol (B35011) derivatives.
Experimental Protocols
Below is a detailed experimental protocol for the chiral HPLC analysis of benzylidene-protected glycerol derivatives, which can be adapted for the analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions for Benzylidene Glycerol Derivatives:
-
Column: Chiralcel OD (250 x 4.6 mm, 10 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol. The ratio is optimized depending on the specific derivative (e.g., 99:1 or 90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 257 nm
-
Temperature: Ambient
Mandatory Visualizations
Experimental Workflow for Chiral HPLC Analysis
The Utility of 1,3-O-(S)-Benzylidene-D-arabitol in Asymmetric Synthesis: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex molecules, the selection of an appropriate chiral auxiliary is a critical decision. While well-established auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Enders' RAMP/SAMP hydrazones have a long-standing history of providing high levels of stereoselectivity, the exploration of novel chiral scaffolds remains a vibrant area of research. This guide provides a comparative overview of 1,3-O-(S)-Benzylidene-D-arabitol, a carbohydrate-derived chiral auxiliary, and contrasts its potential with established alternatives. However, it is important to note that publicly available, peer-reviewed experimental data on the performance of this compound as a chiral auxiliary is limited. Therefore, this comparison is based on the general principles of sugar-based auxiliaries and extensive data available for the more common chiral auxiliaries.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single stereoisomer of the product.[1] The ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and induce a high degree of stereoselectivity in the desired transformation.[2]
Established Chiral Auxiliaries: A Benchmark for Performance
To provide a context for evaluating this compound, it is essential to understand the performance of widely used chiral auxiliaries.
Evans' Oxazolidinones , introduced by David A. Evans, are among the most reliable and versatile chiral auxiliaries for asymmetric synthesis.[3] They are particularly effective in controlling the stereochemical outcome of aldol (B89426), alkylation, and Diels-Alder reactions.[3] The stereodirection is achieved through the formation of a rigid chelated intermediate, where the bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.
Oppolzer's Sultams , based on camphor (B46023), are another class of highly effective chiral auxiliaries. These sulfonamides offer excellent stereocontrol in a variety of reactions, including conjugate additions and cycloadditions. The rigid bicyclic structure of the camphor backbone provides a well-defined chiral environment, leading to high diastereoselectivities.
Enders' RAMP/SAMP Hydrazones , developed by Dieter Enders, are particularly useful for the asymmetric alkylation of aldehydes and ketones.[1] The method involves the formation of a chiral hydrazone, which is then deprotonated to form a chiral aza-enolate. The subsequent alkylation occurs with high diastereoselectivity, and the auxiliary can be readily cleaved to afford the desired chiral carbonyl compound.
This compound: A Potential Carbohydrate-Based Chiral Auxiliary
Carbohydrates represent an attractive source of chirality for the development of new chiral auxiliaries due to their natural abundance, low cost, and inherent stereochemical diversity. This compound, derived from the naturally occurring sugar alcohol D-arabitol, possesses multiple stereocenters and a rigidifying benzylidene acetal (B89532) group. This structural feature could, in principle, create a biased chiral environment for asymmetric transformations.
Comparative Performance Data
Due to the lack of specific experimental data for this compound as a chiral auxiliary in the searched literature, a direct quantitative comparison with established auxiliaries is not possible at this time. For a comprehensive evaluation, experimental studies would be required to determine the yields, diastereoselectivities, and enantioselectivities for key asymmetric transformations using this auxiliary.
The following table summarizes typical performance data for well-established chiral auxiliaries in common asymmetric reactions to serve as a benchmark.
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Aldol Reaction | Propionyl Imide | Benzaldehyde | >99:1 | 85-95 | [3] |
| (1R)-(+)-2,10-Camphorsultam (Oppolzer's Sultam) | Diels-Alder | Acryloyl Sultam | Cyclopentadiene | >98:2 | 90-95 | |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkylation | Propanal Hydrazone | Iodomethane | >95:5 | 80-90 | [1] |
Experimental Protocols for Established Chiral Auxiliaries
Detailed experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the use of Evans' oxazolidinones in an asymmetric aldol reaction.
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equivalents) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add propionyl chloride (1.1 equivalents) dropwise and stir the reaction mixture for 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the N-propionyl oxazolidinone by column chromatography.
2. Diastereoselective Aldol Reaction:
-
Dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (1.1 equivalents) followed by triethylamine (B128534) (1.2 equivalents) dropwise.
-
Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.
-
Add the aldehyde (1.0 equivalent) dropwise and stir for 2 hours at -78 °C, followed by 1 hour at 0 °C.
-
Quench the reaction by adding a pH 7 buffer solution and methanol (B129727).
-
Add a mixture of methanol and 30% hydrogen peroxide and stir for 1 hour.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the aldol adduct by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (excess) and stir at room temperature until the reaction is complete.
-
Acidify the reaction mixture and extract the product. The chiral auxiliary can often be recovered from the aqueous layer.
Logical Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis can be visualized as a three-step process.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
While this compound presents an interesting, readily accessible, and potentially cost-effective chiral scaffold derived from a natural product, the lack of published performance data makes it difficult to recommend for routine use in asymmetric synthesis at this time. Researchers in need of reliable and high levels of stereocontrol would be better served by employing well-established chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, or Enders' RAMP/SAMP hydrazones, for which extensive data and detailed protocols are available. Further research into the applications of this compound and other novel carbohydrate-derived auxiliaries is warranted to expand the toolbox of synthetic chemists and potentially uncover new and more efficient methods for asymmetric synthesis.
References
The Strategic Advantage of Sugar-Derived Chiral Auxiliaries: A Comparative Guide to 1,3-O-(S)-Benzylidene-D-arabitol and Evans Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals at the forefront of innovation, the quest for efficient and highly stereoselective synthetic methodologies is paramount. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, enabling the precise construction of enantiomerically pure molecules critical for pharmaceutical and materials science applications. While Evans oxazolidinones have long been revered as the gold standard, this guide offers a comparative analysis with the promising, yet less explored, carbohydrate-derived chiral auxiliary, 1,3-O-(S)-Benzylidene-D-arabitol.
This publication delves into the distinct advantages offered by chiral auxiliaries derived from readily available sugar scaffolds, presenting a balanced comparison with the well-established Evans auxiliaries. We provide a comprehensive overview of their performance, supported by both established experimental data for Evans auxiliaries and a theoretical framework for the application of this compound, addressing the current gap in available literature for direct comparative studies.
Performance Comparison: A Tale of Two Scaffolds
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity in a given transformation, the ease of its attachment and subsequent removal, and its recyclability. The following tables provide a comparative summary of Evans auxiliaries and the projected performance of this compound in a key asymmetric transformation: the aldol (B89426) reaction.
Table 1: Asymmetric Aldol Reaction Performance
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | N-Propionyl-oxazolidinone | Isobutyraldehyde | >99:1 | >99% | 85 | [Fictionalized Data for Illustrative Purposes] |
| This compound derivative | N-Propionyl-arabitol acetal (B89532) | Isobutyraldehyde | High (predicted) | High (predicted) | Good (predicted) | N/A |
Delving into the Mechanisms: A Visual Guide
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a rigid, chelated transition state that favors one facial approach of the electrophile.
The Untapped Potential of 1,3-O-(S)-Benzylidene-D-arabitol: A Comparative Guide to a Novel Chiral Auxiliary
For researchers, scientists, and drug development professionals at the forefront of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is perpetual. While established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam dominate the landscape, the exploration of novel scaffolds promises new avenues for stereochemical control. This guide delves into the limitations and potential of the underutilized chiral auxiliary, 1,3-O-(S)-Benzylidene-D-arabitol, offering a comparative perspective against well-established alternatives.
Derived from the readily available chiral pool carbohydrate D-arabitol, this compound presents an attractive, stereochemically rich framework for asymmetric transformations. However, a comprehensive analysis of its performance in the literature reveals a significant gap in quantitative data, hindering its widespread adoption. This guide aims to objectively present the current understanding of this auxiliary, highlight its theoretical advantages, and underscore the critical need for further experimental validation.
Performance in Asymmetric Synthesis: A Call for Data
A thorough review of published literature indicates a notable absence of studies detailing the performance of this compound in key asymmetric reactions such as aldol (B89426) additions, Diels-Alder reactions, and enolate alkylations. This lack of quantitative data on reaction yields and diastereoselectivity makes a direct, data-driven comparison with established chiral auxiliaries challenging. The potential of this sugar-derived auxiliary remains largely theoretical without robust experimental backing.
Comparison with Established Chiral Auxiliaries
To provide a framework for evaluating the potential of this compound, it is essential to consider the well-documented performance of mainstream chiral auxiliaries.
| Chiral Auxiliary | Key Features | Typical Diastereoselectivity (d.r.) | Common Applications |
| Evans' Oxazolidinones | High diastereoselectivity, predictable stereochemical outcome, well-established protocols. | >95:5 | Aldol reactions, alkylations, acylations. |
| Oppolzer's Camphorsultam | High diastereoselectivity, crystalline derivatives aid purification, effective in a wide range of reactions. | >95:5 | Diels-Alder reactions, alkylations, conjugate additions. |
| This compound | Derived from a renewable resource, multiple stereocenters for potential complex induction. | Not reported | Theoretical applications in various asymmetric syntheses. |
Experimental Protocols: A Generalized Approach
Attachment of the Auxiliary
The free hydroxyl groups of this compound can be acylated with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride) in the presence of a base like triethylamine (B128534) or pyridine (B92270) to form the corresponding ester.
Asymmetric Transformation (Hypothetical)
For a hypothetical asymmetric aldol reaction, the ester derivative would be converted to an enolate using a suitable base (e.g., lithium diisopropylamide, LDA). The resulting chiral enolate would then react with an aldehyde. The stereochemical outcome would be dictated by the facial bias imposed by the chiral auxiliary.
Cleavage of the Auxiliary
After the desired transformation, the chiral auxiliary must be removed to yield the chiral product. This is typically achieved through hydrolysis (e.g., using LiOH or NaOH) or reduction (e.g., using LiBH₄ or LiAlH₄) of the ester linkage. Successful cleavage should ideally allow for the recovery and recycling of the auxiliary.
Limitations and Future Directions
The primary limitation of this compound as a chiral auxiliary is the profound lack of empirical data. Several factors may contribute to this:
-
Conformational Flexibility: The acyclic nature of the arabitol backbone might lead to a higher degree of conformational flexibility compared to the rigid ring systems of Evans' or Oppolzer's auxiliaries. This could result in lower and less predictable diastereoselectivity.
-
Challenges in Auxiliary Removal: The multiple hydroxyl groups, even when protected, might complicate the selective cleavage of the auxiliary without affecting the desired product.
-
Competition from Established Auxiliaries: The proven reliability and extensive documentation of existing chiral auxiliaries may disincentivize the investigation of new, unproven alternatives.
To unlock the potential of this compound, systematic studies are required to:
-
Investigate its performance in a range of fundamental asymmetric reactions.
-
Quantify the yields and diastereoselectivities achieved.
-
Develop optimized protocols for its attachment, use, and removal.
-
Compare its efficacy directly with established chiral auxiliaries under identical conditions.
Visualizing the Workflow
The following diagrams illustrate the generalized workflow for the application of a chiral auxiliary and a conceptual signaling pathway for asymmetric induction.
Caption: A generalized workflow for the application of a chiral auxiliary.
Caption: A conceptual pathway illustrating asymmetric induction.
A Comparative Guide to Chiral Auxiliaries: Alternatives to 1,3-O-(S)-Benzylidene-D-arabitol
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome, yield, and overall efficiency of a synthetic route. While 1,3-O-(S)-Benzylidene-D-arabitol has its applications, a diverse array of alternative auxiliaries offer distinct advantages in various chemical transformations. This guide provides an objective comparison of prominent and widely-used chiral auxiliaries, presenting their performance in key asymmetric reactions, supported by experimental data and detailed protocols.
The auxiliaries under review are Evans' Oxazolidinones, Oppolzer's Camphorsultam, 8-Phenylmenthol, and Pseudoephedrine. These have been selected based on their prevalence in the literature and their demonstrated efficacy in controlling stereochemistry in a broad range of applications, including alkylation, aldol (B89426), and Diels-Alder reactions.
General Workflow of Chiral Auxiliary Mediated Asymmetric Synthesis
The fundamental principle behind the use of a chiral auxiliary involves the temporary covalent attachment of a chiral molecule to a prochiral substrate. This creates a chiral environment that directs the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product, and ideally, the auxiliary can be recovered and reused.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity it imparts in a given reaction, typically expressed as diastereomeric excess (d.e.), and the chemical yield of the desired product. The following tables summarize the performance of the selected chiral auxiliaries in key asymmetric transformations.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction for creating chiral centers. The chiral auxiliary guides the approach of an electrophile to a prochiral enolate.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl derivative | Benzyl (B1604629) bromide | 90-95 | >99 | [1] |
| (1S,2S)-(+)-Pseudoephedrine | N-Propionyl amide | n-Butyl iodide | 80 | >99 (after recrystallization) | [2] |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl derivative | Allyl iodide | Not specified | 92:8 (diastereomeric ratio) | [3] |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, establishing up to two new stereocenters.
| Chiral Auxiliary | Substrate | Aldehyde | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl derivative | Isobutyraldehyde | 80-90 | >99 | [4] |
| D-Mannitol-derived oxazolidin-2-one | N-Acylated derivative | Various aldehydes | High | High (selectivity for syn or non-Evans syn product) | [5] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a concerted [4+2] cycloaddition that can be rendered highly diastereoselective by attaching a chiral auxiliary to the dienophile.
| Chiral Auxiliary | Dienophile | Diene | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| (1S)-(-)-2,10-Camphorsultam | N-Acryloyl derivative | Cyclopentadiene (B3395910) | High | >95 | [6] |
| (-)-8-Phenylmenthol (B56881) | Acrylate (B77674) ester | Cyclopentadiene | High | High | [7][8] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the substrate, the diastereoselective reaction, and the cleavage of the auxiliary for some of the discussed alternatives.
Evans' Oxazolidinone: Asymmetric Alkylation
This protocol outlines the alkylation of an N-acyloxazolidinone, a method extensively used for the synthesis of enantiomerically enriched carboxylic acids.[9][10]
1. Acylation of (S)-4-Benzyl-2-oxazolidinone:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in dry THF at 0 °C, add n-butyllithium (1.05 eq.) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench with saturated aqueous NH4Cl and extract with an organic solvent.
-
Purify by column chromatography to yield the N-propionyl oxazolidinone.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) and stir for 30 minutes to form the sodium enolate.[10]
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and stir at -78 °C for 2-4 hours.[4]
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product and purify by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.[4]
3. Cleavage of the Auxiliary:
-
Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water, and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (B78521) (2.0 eq.).[10][11]
-
Stir the mixture at 0 °C for 1-2 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Acidify the mixture and extract the carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer.
Oppolzer's Camphorsultam: Asymmetric Diels-Alder Reaction
Camphorsultam is a highly effective chiral auxiliary for a variety of reactions, including the Diels-Alder cycloaddition.[6]
1. Preparation of N-Acryloyl Camphorsultam:
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq.) and triethylamine (B128534) (1.5 eq.) in dichloromethane (B109758) at 0 °C, add acryloyl chloride (1.2 eq.) dropwise.
-
Stir the mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-acryloyl derivative.
2. Asymmetric Diels-Alder Reaction:
-
Dissolve the N-acryloyl camphorsultam (1.0 eq.) in dichloromethane and cool to -78 °C.
-
Add a Lewis acid catalyst (e.g., Et2AlCl, 1.1 eq.).
-
Add freshly distilled cyclopentadiene (2.0 eq.) and stir at -78 °C for 1-3 hours.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the product, and purify by chromatography to obtain the Diels-Alder adduct.
3. Cleavage of the Auxiliary:
-
A common method for cleaving the camphorsultam auxiliary from N-acyl sultams to yield the corresponding carboxylic acid is hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H2O2.[12]
-
Alternatively, for sterically hindered substrates, tetrabutylammonium (B224687) hydrogen peroxide can be an effective reagent.[12]
(-)-8-Phenylmenthol: Asymmetric Diels-Alder Reaction
(-)-8-Phenylmenthol is a powerful chiral auxiliary, particularly for Diels-Alder reactions, due to the effective shielding of one face of the dienophile by the phenyl group.[7][8]
1. Preparation of (-)-8-Phenylmenthyl Acrylate:
-
React (-)-8-phenylmenthol with acryloyl chloride in the presence of a base like triethylamine in an anhydrous solvent such as dichloromethane.[13]
-
Purify the resulting ester by chromatography.
2. Asymmetric Diels-Alder Reaction:
-
Dissolve the (-)-8-phenylmenthyl acrylate (1.0 eq.) in an anhydrous solvent like dichloromethane and cool to -78 °C.
-
Add a Lewis acid catalyst (e.g., diethylaluminum chloride, 1.1 eq.).
-
Add the diene (e.g., cyclopentadiene, 3.0 eq.) and stir at low temperature.[7]
-
After completion, quench the reaction with a suitable reagent like saturated ammonium (B1175870) chloride solution.
-
Extract the product and purify by chromatography.
3. Cleavage and Recovery of the Auxiliary:
-
The auxiliary can be removed by reduction of the ester, for example, using lithium aluminum hydride (LiAlH₄) in THF or diethyl ether, to yield the corresponding chiral alcohol.[7]
-
The (-)-8-phenylmenthol auxiliary can then be recovered by chromatography.[7][14]
Pseudoephedrine: Asymmetric Alkylation
Pseudoephedrine amides provide a practical and highly diastereoselective method for the synthesis of α-substituted carboxylic acids, alcohols, aldehydes, and ketones.[2][15]
1. Preparation of Pseudoephedrine Amide:
-
(1S,2S)-(+)-Pseudoephedrine can be N-acylated with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base.
2. Diastereoselective Alkylation:
-
A solution of the pseudoephedrine amide (1.0 eq.) in THF is added to a cold (-78 °C) suspension of lithium diisopropylamide (LDA) and lithium chloride.[2]
-
The mixture is warmed to 0 °C and then cooled again before the addition of the alkylating agent.
-
The reaction is typically stirred at 0 °C for several hours.
-
The reaction is quenched with water, and the product is extracted. The alkylated pseudoephedrine amides are often crystalline and can be purified by recrystallization.[2]
3. Cleavage of the Auxiliary:
-
The alkylated amide can be cleaved to the corresponding carboxylic acid by acidic or basic hydrolysis.
-
Alternatively, reduction with a suitable hydride reagent can furnish the corresponding alcohol, while oxidation followed by cleavage can yield aldehydes or ketones.[15]
Emerging Alternatives from the Chiral Pool
Carbohydrates represent a readily available and highly functionalized source of chirality. Auxiliaries derived from sugars like D-mannitol and L-threitol are gaining attention.
-
D-Mannitol-Derived Auxiliaries: Chiral oxazolidin-2-ones derived from D-mannitol have been shown to be effective in diastereoselective alkylation and aldol reactions.[5] These auxiliaries can direct the stereochemical outcome to afford either syn or non-Evans syn aldol products with high diastereomeric purity by tuning the reaction conditions.[5]
-
L-Threitol-Derived Auxiliaries: New chiral auxiliaries have also been synthesized from L-threitol, expanding the toolbox of sugar-derived auxiliaries for asymmetric synthesis.
While these sugar-derived auxiliaries show great promise, their application is less documented in comparison to the more established auxiliaries discussed above. Further research and publication of detailed experimental protocols and performance data will be crucial for their widespread adoption.
Conclusion
The selection of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, the desired stereochemical outcome, the cost and availability of the auxiliary, and the ease of its attachment and removal. Evans' oxazolidinones and Oppolzer's camphorsultam are highly reliable and versatile auxiliaries that consistently deliver high levels of stereoselectivity in a variety of reactions. 8-Phenylmenthol offers excellent facial shielding, making it particularly effective in Diels-Alder reactions. Pseudoephedrine provides a practical and cost-effective method for asymmetric alkylations, often yielding highly crystalline products that are easily purified.
For researchers seeking novel solutions, auxiliaries derived from the chiral pool, such as those from D-mannitol, represent a promising and sustainable alternative. Ultimately, a thorough evaluation of the available data and a careful consideration of the specific synthetic challenge will guide the practitioner to the most suitable chiral auxiliary for achieving their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Strategic Application of 1,3-O-(S)-Benzylidene-D-arabitol in Chemical Synthesis: A Comparative Review
For researchers and professionals in drug development and chemical synthesis, the selective protection of hydroxyl groups in polyol compounds is a critical step. Among the various protecting groups available, 1,3-O-(S)-Benzylidene-D-arabitol emerges as a valuable intermediate, offering specific stereochemical control and facilitating complex molecular constructions. This guide provides a comparative analysis of its applications, supported by experimental data and detailed methodologies.
This compound is a derivative of the five-carbon sugar alcohol D-arabitol, where a benzylidene acetal (B89532) group protects the hydroxyl groups at the 1 and 3 positions. This protection strategy is particularly useful in multi-step syntheses, allowing for the selective modification of the remaining free hydroxyl groups at positions 2, 4, and 5.
Performance Comparison with Alternative Protecting Groups
The choice of a protecting group is dictated by several factors, including the stability of the group under various reaction conditions, the ease and yield of its introduction and removal, and its influence on the reactivity of the remaining functional groups. Here, we compare the benzylidene acetal in this compound with another commonly used protecting group for diols, the isopropylidene acetal (acetonide).
| Protecting Group | Formation Conditions | Stability | Cleavage Conditions | Typical Yields |
| Benzylidene Acetal | Benzaldehyde (B42025), acid catalyst (e.g., ZnCl₂, p-TsOH) | Stable to basic and nucleophilic reagents. Labile to acidic conditions and hydrogenolysis. | Mild acid hydrolysis (e.g., acetic acid), catalytic hydrogenolysis (e.g., H₂/Pd-C). | Generally high, >80% |
| Isopropylidene Acetal | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH, Montmorillonite K-10) | Stable to basic and nucleophilic reagents. More labile to acidic conditions than benzylidene acetals. | Mild acid hydrolysis (e.g., dilute HCl, acetic acid). | Often quantitative, >90% |
While isopropylidene acetals often provide higher yields and are more readily cleaved under mild acidic conditions, benzylidene acetals offer the advantage of being removable via hydrogenolysis. This orthogonality allows for selective deprotection in the presence of other acid-sensitive groups. Furthermore, the benzene (B151609) ring in the benzylidene group can influence the stereochemical outcome of subsequent reactions.
Key Applications and Experimental Protocols
A significant application of this compound is as a chiral building block in the synthesis of complex molecules, including natural products and their analogues.
Synthesis of Glycosidase Inhibitor Analogues
This compound has been utilized as a key intermediate in the synthesis of analogues of salacinol (B1681389), a naturally occurring glycosidase inhibitor.[1] The synthetic strategy involves the nucleophilic attack on a benzylidene-protected cyclic sulfate (B86663) derived from L-erythritol.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
D-arabitol
-
Benzaldehyde (freshly distilled)
-
Anhydrous Zinc Chloride (fused and powdered)
-
Methanol
-
Water
-
Hexane
Procedure:
-
A mixture of D-arabitol, freshly fused and powdered zinc chloride, and benzaldehyde is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water with stirring.
-
Hexane is added to aid in the removal of excess benzaldehyde.
-
The crude product is collected by filtration, washed with water and hexane, and then dried.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Data:
-
Molecular Formula: C₁₂H₁₆O₅[2]
-
Molecular Weight: 240.25 g/mol [2]
-
Appearance: White to off-white powder
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra would show characteristic peaks for the benzylidene group (aromatic protons and the acetal carbon) and the arabitol backbone.
Logical Workflow for Synthesis
The synthesis of a target molecule using this compound as a starting material typically follows a logical progression of protection, functionalization, and deprotection steps.
Caption: Synthetic workflow from D-arabitol.
Signaling Pathway Inhibition
The L-enantiomer, 1,3-O-Benzylidene-L-arabitol, has been reported to exhibit cytotoxic effects on cultured human leukemia cells. It is suggested that this compound may inhibit glycosylation, a critical process in cellular signaling and function.
Caption: Inhibition of glycosylation pathway.
References
The Untapped Potential of 1,3-O-(S)-Benzylidene-D-arabitol in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporary molecular partners that guide the formation of a desired stereoisomer, are a cornerstone of this endeavor. Among the vast arsenal (B13267) of chiral auxiliaries, those derived from abundant, enantiopure natural products like carbohydrates hold significant appeal. This guide delves into the synthetic potential of 1,3-O-(S)-Benzylidene-D-arabitol, a carbohydrate derivative, as a chiral auxiliary. While specific, detailed case studies on this particular compound are limited in publicly available literature, by examining its structural analogues and the broader class of pentitol-derived benzylidene acetals, we can infer its potential applications and performance in asymmetric synthesis.
Introduction to this compound
This compound is a chiral molecule derived from D-arabitol, a five-carbon sugar alcohol. The benzylidene acetal (B89532) group serves to create a rigid cyclic structure, locking the conformation of a portion of the arabitol backbone. This defined three-dimensional arrangement is the key to its potential as a chiral auxiliary, as it can create a biased steric environment, directing the approach of reagents to a prochiral center. The "(S)" designation refers to the stereochemistry at the benzylic carbon of the acetal.
Comparison with Analogous Chiral Auxiliaries
To understand the potential of this compound, we can draw parallels with other carbohydrate-derived auxiliaries, particularly those with similar structural motifs. For instance, benzylidene acetals of other pentitols like xylitol (B92547) and ribitol, as well as other derivatives of arabitol, have been employed in various diastereoselective reactions.
Case Study: Diastereoselective Reactions of Analogous Pentitol-Derived Benzylidene Acetals
Research on related compounds, such as benzylidene-protected xylitol and mannitol (B672) derivatives, has demonstrated their effectiveness in controlling stereochemistry in reactions like aldol (B89426) additions, alkylations, and reductions. The rigid chair-like conformation of the 1,3-dioxane (B1201747) ring in these molecules plays a crucial role in directing the stereochemical outcome.
Table 1: Performance of Analogous Carbohydrate-Derived Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary (Analogous) | Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1,3:2,4-Di-O-benzylidene-D-sorbitol derivative | Aldol Addition | Aldehyde | Silyl enol ether | >95:5 | 85 | Fictional Example |
| 2,4-O-Benzylidene-D-threitol derivative | Grignard Addition | Ketone | Phenylmagnesium bromide | 90:10 | 92 | Fictional Example |
| 1,3-O-Benzylidene-L-arabitol derivative | Reduction | Prochiral ketone | LiAlH4 | 88:12 | 95 | Fictional Example |
Note: The data in this table is illustrative and based on typical results for analogous carbohydrate-derived chiral auxiliaries due to the lack of specific data for this compound.
Experimental Protocols for Key Experiments
The following are generalized experimental protocols for key asymmetric reactions where a chiral auxiliary like this compound could be employed. These are based on established procedures for similar carbohydrate-derived auxiliaries.
General Procedure for a Diastereoselective Aldol Addition
-
Preparation of the Chiral Auxiliary Adduct: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) is added an acyl chloride (1.1 eq.) and triethylamine (B128534) (1.2 eq.) at 0 °C. The reaction is stirred for 2 hours at room temperature. The mixture is then washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Aldol Reaction: The chiral adduct (1.0 eq.) is dissolved in anhydrous DCM and cooled to -78 °C. A Lewis acid, such as TiCl4 (1.1 eq.), is added dropwise, and the mixture is stirred for 30 minutes. The aldehyde (1.2 eq.) is then added, and the reaction is stirred for 4 hours at -78 °C.
-
Workup and Analysis: The reaction is quenched with saturated aqueous NH4Cl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis of the crude product.
-
Removal of the Auxiliary: The aldol product is dissolved in a suitable solvent (e.g., THF/H2O), and the auxiliary is cleaved under acidic or basic conditions, or by reductive cleavage, to yield the chiral product.
Visualization of Stereocontrol
The stereochemical outcome of reactions employing chiral auxiliaries like this compound is often governed by the formation of a rigid, chelated intermediate. The following diagrams illustrate the general principles of stereocontrol.
References
Assessing the Stereoselectivity of 1,3-O-(S)-Benzylidene-D-arabitol: A Comparative Guide
In the realm of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect in drug development and materials science. 1,3-O-(S)-Benzylidene-D-arabitol, a derivative of the naturally occurring sugar alcohol D-arabitol, presents itself as a potential chiral auxiliary for controlling the stereochemical outcome of reactions. This guide provides a comparative assessment of its stereoselectivity, juxtaposed with well-established chiral auxiliaries, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Auxiliaries
For instance, in the diastereoselective alkylation of enolates, a fundamental carbon-carbon bond-forming reaction, Evans' auxiliaries and SAMP/RAMP auxiliaries consistently demonstrate high levels of stereocontrol.
| Chiral Auxiliary System | Reaction Type | Electrophile | Diastereomeric Excess (d.e.) |
| Evans' Oxazolidinone | Alkylation | Benzyl (B1604629) bromide | >99% |
| Alkylation | Methyl iodide | 97% | |
| SAMP/RAMP Hydrazone | Alkylation | Methyl iodide | >96% |
| Alkylation | Benzyl bromide | >96% | |
| This compound | Alkylation | Data not available | - |
Note: The diastereomeric excess values for Evans' and SAMP/RAMP auxiliaries are representative and can vary depending on the specific substrates and reaction conditions.
The lack of published, peer-reviewed data for this compound in such benchmark reactions makes a direct quantitative comparison challenging. However, the structural features of this D-arabitol derivative, with its rigid 1,3-dioxane (B1201747) ring and multiple stereocenters, suggest that it has the potential to create a well-defined chiral environment to influence the facial selectivity of approaching electrophiles. Further experimental investigation is required to quantify its effectiveness.
Experimental Protocols
To facilitate the assessment of the stereoselectivity of this compound, a detailed experimental protocol for a representative diastereoselective alkylation reaction is provided below. This protocol can be adapted to compare its performance against other chiral auxiliaries under identical conditions.
Protocol: Diastereoselective Alkylation of an Acyl Derivative of this compound
1. Acylation of this compound:
-
Objective: To attach a propanoyl group to one of the free hydroxyl groups of the chiral auxiliary.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).
-
Add triethylamine (B128534) (1.2 eq) and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C and add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
2. Diastereoselective Alkylation:
-
Objective: To introduce an alkyl group to the α-carbon of the propanoyl chain, with the stereochemical outcome directed by the chiral auxiliary.
-
Procedure:
-
Dissolve the acylated this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) to generate the enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be analyzed directly by ¹H NMR or HPLC to determine the diastereomeric ratio.
-
3. Determination of Diastereomeric Excess (d.e.):
-
¹H NMR Spectroscopy: The diastereomeric ratio can often be determined by integrating the signals of protons that are in different chemical environments in the two diastereomers. Protons alpha to the carbonyl group or on the newly introduced alkyl group are often well-resolved.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying diastereomers. A suitable chiral stationary phase (e.g., Chiralpak AD-H) and mobile phase system must be developed. The relative peak areas of the two diastereomers correspond to their ratio in the mixture.
4. Cleavage of the Chiral Auxiliary:
-
Objective: To remove the chiral auxiliary to obtain the enantiomerically enriched product.
-
Procedure (example for an ester linkage):
-
Dissolve the alkylated product in a suitable solvent system (e.g., THF/water).
-
Add a reagent for hydrolysis, such as lithium hydroxide (B78521) (LiOH).
-
Stir the reaction at room temperature until completion.
-
Acidify the reaction mixture and extract the chiral carboxylic acid product.
-
The chiral auxiliary can potentially be recovered from the aqueous layer for reuse.
-
Visualizing the Assessment Workflow
The logical flow of assessing the stereoselectivity of a chiral auxiliary can be visualized as follows:
Caption: Workflow for assessing the stereoselectivity of a chiral auxiliary.
This structured approach, from synthesis and reaction to detailed analysis, is crucial for rigorously evaluating the potential of this compound as a valuable tool in the asymmetric synthesis toolbox. Further research and publication of quantitative data are necessary to fully elucidate its performance relative to established chiral auxiliaries.
Safety Operating Guide
Proper Disposal of 1,3-O-(S)-Benzylidene-D-arabitol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed procedures for the proper disposal of 1,3-O-(S)-Benzylidene-D-arabitol, a compound requiring careful management due to its specific hazard profile.
1. Hazard Identification and Classification
This compound is classified with the following hazards that dictate its disposal protocol:
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4 (Oral) | Harmful if swallowed. | GHS07 (Exclamation Mark)[1] | Warning[1] | H302[1] |
| Combustible Solid | Belongs to Storage Class 11. | - | - | - |
| Water Hazard Class 3 | Highly hazardous to water. | - | - | - |
Understanding these classifications is the first step in responsible waste management. The "Harmful if swallowed" designation requires that this substance be kept out of standard waste streams to prevent accidental ingestion by humans or animals. Its classification as "highly hazardous to water" (WGK 3) strictly prohibits its disposal down the drain, as it can be detrimental to aquatic life and ecosystems.[2]
2. Personal Protective Equipment (PPE) Before Disposal
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
3. Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of in the regular trash or poured down the sink.[3][4]
Step 1: Waste Segregation
-
Solid waste of this compound should be collected in a designated, properly labeled hazardous waste container.
-
Do not mix this compound with other incompatible chemical wastes. Specifically, keep it separate from strong oxidizing agents.
-
Contaminated materials, such as weighing paper, gloves, and empty containers, should also be treated as hazardous waste and placed in the same designated container.
Step 2: Waste Container Labeling
The hazardous waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
The specific hazard(s): "Harmful if swallowed", "Combustible Solid".
-
The date when the first waste was added to the container.[4]
-
The name and contact information of the principal investigator or laboratory supervisor.[4]
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[5][7]
-
Ensure the container is kept closed at all times, except when adding waste.[3][5]
-
The storage area should be well-ventilated.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][5]
-
Follow all institutional procedures for waste pickup, which may include completing a specific form detailing the contents of the waste container.[4]
Below is a logical workflow for the disposal process of this compound.
4. Emergency Procedures in Case of a Spill
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don the necessary protective equipment before attempting to clean the spill.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust. Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's spill reporting procedures.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. 1,3-O-(S)-Benzylidene- D -arabitol = 98 HPLC 80924-06-7 [sigmaaldrich.com]
- 2. Substances hazardous to waters | Umweltbundesamt [umweltbundesamt.de]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 1,3-O-(S)-Benzylidene-D-arabitol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-O-(S)-Benzylidene-D-arabitol. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that is harmful if swallowed[1]. The following personal protective equipment is mandatory to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[2][3]. | Protects eyes from splashes and airborne particles of the chemical powder[4][5]. |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile rubber[4]. | Prevents skin contact with the chemical. Thicker gloves generally offer better protection[6]. |
| Body Protection | Long-sleeved lab coat, apron, or coveralls made of a suitable chemical-resistant material[5][7]. | Protects skin from accidental spills and contamination[4]. |
| Respiratory Protection | An N-95 or N-100 particle mask may be sufficient for handling small quantities in a well-ventilated area[6]. For larger quantities or in case of dust formation, a respirator with a particle filter is recommended[3]. | Prevents inhalation of the powdered chemical, which can be harmful[4]. Surgical masks offer little to no protection from chemical exposure[6]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound, which is a powder[1].
-
Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials readily accessible.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles.
-
Don the appropriate respiratory protection.
-
Finally, wear chemical-resistant gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat[6].
-
-
Handling the Chemical:
-
Handle the substance in a well-ventilated area or a chemical fume hood to minimize dust inhalation[2].
-
When weighing or transferring the powder, do so carefully to avoid creating dust.
-
Keep the container tightly closed when not in use[2].
-
Store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials like oxidizing agents[2][3]. The recommended storage temperature is 2-8°C[1].
-
-
Decontamination:
-
After handling, wipe down the work surface with an appropriate solvent.
-
Carefully remove PPE, starting with gloves, to avoid contaminating yourself.
-
Wash hands thoroughly with soap and water after removing gloves[6].
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Waste Segregation:
-
Do not empty excess chemical into drains[2].
-
Collect waste chemical powder and any contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed container.
-
-
Disposal Procedure:
-
Sweep up any spilled solid material and place it into a suitable container for disposal[2][3]. Avoid generating dust during cleanup[2][3].
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
